1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWWDIUNPDQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591910 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933717-10-3 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. This heterocyclic compound, also known as 3-formyl-5-azaindole, is a key building block in medicinal chemistry, particularly in the development of novel therapeutics.
Core Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from computational models and comparison with related structures.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| IUPAC Name | 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | PubChem[1] |
| CAS Number | 933717-10-3 | PubChem[1] |
| Canonical SMILES | C1=CN=CC2=C1NC=C2C=O | PubChem[1] |
| InChI Key | DYWWWDIUNPDQLM-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: The data presented in Table 1 is computationally derived and may differ from experimental values.
Synthesis and Reactivity
The synthesis of this compound can be approached in a two-stage process: the construction of the core 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, followed by formylation at the C3 position.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A plausible synthetic route to the 1H-pyrrolo[3,2-c]pyridine core has been described in the literature, starting from commercially available 2-bromo-5-methylpyridine.
Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.
Formylation of the 1H-pyrrolo[3,2-c]pyridine Core
The introduction of the carboxaldehyde group at the C3 position of the pyrrolo[3,2-c]pyridine scaffold is typically achieved through an electrophilic substitution reaction, most commonly the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
Caption: Vilsmeier-Haack formylation of the 1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocols
The following are detailed experimental protocols adapted from literature procedures for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its subsequent formylation.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This multi-step synthesis provides a key intermediate for various derivatives.
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide To a solution of 2-bromo-5-methylpyridine in dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methylpyridine 1-oxide is added to a mixture of fuming nitric acid and sulfuric acid at 0 °C. The mixture is then heated and stirred. After cooling, the reaction mixture is poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to give the desired product.
Step 3: Synthesis of (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide A mixture of 2-bromo-5-methyl-4-nitropyridine 1-oxide and N,N-dimethylformamide dimethyl acetal (DMFDMA) in N,N-dimethylformamide (DMF) is heated. After cooling, the solvent is removed under reduced pressure to yield the crude product which is used in the next step without further purification.
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine To a solution of the crude product from the previous step in acetic acid, iron powder is added. The mixture is heated and stirred. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol is based on standard Vilsmeier-Haack conditions for related azaindoles.
To a solution of 1H-pyrrolo[3,2-c]pyridine in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature. Upon completion, the reaction is cooled to room temperature and poured into a mixture of ice and water, followed by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectral Data of Related Compounds
Table 2: Representative NMR Data for a 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivative
| ¹H NMR (500 MHz, CDCl₃) δ | ¹³C NMR (126 MHz, CDCl₃) δ |
|---|
| 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 |
Biological Significance and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as promising candidates in drug discovery, particularly in the field of oncology. Certain derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site. This mechanism of action disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. While detailed experimental characterization of the aldehyde itself is limited in the current literature, its synthesis is feasible through established methods. The demonstrated biological activity of its derivatives as potent anticancer agents highlights the importance of this core structure in modern drug discovery and development. Further research into the specific properties and applications of this and related compounds is warranted.
References
Spectroscopic and Methodological Profile of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside detailed experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of this compound (also known as 5-azaindole-3-carboxaldehyde) are confirmed through NMR and MS analysis. The key quantitative data are summarized below.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | Data not available in search results |
| ¹³C | Data not available in search results |
Note: Specific experimental chemical shifts and coupling constants for the title compound were not found in the provided search results. The synthesis of this compound is referenced in the literature, implying such data exists.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 146.048012819 Da | PubChem[1] |
| Predicted [M+H]⁺ | 147.05530 m/z | PubChem |
Experimental Protocols
Detailed experimental methodologies for acquiring NMR and MS data for pyrrolopyridine derivatives have been established in the scientific literature. The following protocols are based on standard practices for similar compounds and are recommended for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of pyrrolopyridine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire proton spectra using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR Acquisition: Acquire carbon spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent resonance.
High-Resolution Mass Spectrometry (HRMS)
A typical protocol for acquiring high-resolution mass spectra is outlined below:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument.
-
Ionization: Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Synthesis and Characterization Workflow
The synthesis of this compound is often achieved via a Vilsmeier-Haack reaction on the parent 1H-pyrrolo[3,2-c]pyridine. The subsequent characterization is a critical step to ensure the correct structure and purity of the product before its use in further synthetic applications, such as in the development of kinase inhibitors.[3]
Caption: Synthetic and analytical workflow for this compound.
This technical guide consolidates the available information on the spectroscopic properties of this compound. While specific experimental spectra were not available in the searched literature, established protocols and data for related structures provide a strong framework for researchers working with this compound. The synthesis of this aldehyde from 1H-pyrrolo[3,2-c]pyridine via the Vilsmeier-Haack reaction is a referenced method for its preparation.[4]
References
- 1. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, including its chemical identity, physical properties, synthesis, and its significant role as a synthetic intermediate in the development of therapeutic agents.
Chemical Identity
The compound with the systematic name 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic organic molecule. Its structure features a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[3,2-c]pyridine core, with a carboxaldehyde group at the 3-position.
IUPAC Name: 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1]
Synonyms:
-
3-Formyl-5-azaindole[1]
-
5-Azaindole-3-carboxyaldehyde[1]
-
1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde[1]
| Identifier | Value |
| CAS Number | 933717-10-3 |
| Molecular Formula | C₈H₆N₂O |
| PubChem CID | 17981575[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 146.048012819 Da | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized as an intermediate for more complex molecules. While a specific, detailed protocol for its synthesis is not widely published, the synthesis of its parent scaffold, 1H-pyrrolo[3,2-c]pyridine, is a key step. The subsequent formylation at the 3-position can be achieved through methods such as the Vilsmeier-Haack reaction, a common technique for formylating electron-rich heterocycles[2][3].
General Synthetic Workflow for Derivatives:
The synthesis of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold generally follows a multi-step pathway, as described in the literature for the preparation of colchicine-binding site inhibitors[4].
Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocol for the Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate E):
This protocol is adapted from the synthesis of related derivatives[4].
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The resulting oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Vinylogous Amine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide.
-
Reductive Cyclization: This intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core structure.
Formylation to this compound:
To obtain the target compound, the 1H-pyrrolo[3,2-c]pyridine core (without the 6-bromo substituent, which can be removed via hydrogenation) would typically undergo a Vilsmeier-Haack reaction.
-
Reagent Preparation: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2].
-
Formylation: The 1H-pyrrolo[3,2-c]pyridine is reacted with the Vilsmeier reagent. The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring, typically at the 3-position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final this compound.
Biological Activity and Applications in Drug Discovery
While this compound itself has not been reported to possess significant biological activity, it serves as a crucial building block for the synthesis of highly potent and selective therapeutic candidates. The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of kinase inhibitors and other targeted therapies.
4.1. Anticancer Activity of Derivatives
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and key mitotic kinases.
4.1.1. Colchicine-Binding Site Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that bind to the colchicine site[4][5].
-
Mechanism of Action: These compounds disrupt microtubule dynamics by inhibiting the polymerization of α- and β-tubulin heterodimers. This leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells[4].
-
Potency: Certain derivatives exhibit potent antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), with IC₅₀ values in the low nanomolar range[4][5].
Caption: Signaling pathway for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives.
4.1.2. Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is also central to the development of potent and selective kinase inhibitors.
-
FMS Kinase Inhibitors: Certain derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. These compounds are being explored as potential treatments for ovarian, prostate, and breast cancers, as well as rheumatoid arthritis[6].
-
MPS1 Kinase Inhibitors: Structure-based design has led to the development of orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint that is overexpressed in many human cancers. These inhibitors show high selectivity and potent antiproliferative activity in cellular assays[7].
4.2. Role as a Synthetic Intermediate
The primary and most critical role of this compound is as a versatile intermediate in synthetic and medicinal chemistry. The aldehyde functional group is highly reactive and allows for a wide range of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to form alkenes.
-
Condensation reactions to build more complex heterocyclic systems.
-
Oxidation to the corresponding carboxylic acid.
These transformations enable the introduction of diverse substituents and pharmacophores, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. While it does not possess notable intrinsic biological activity, its role as a key synthetic intermediate is invaluable. The 1H-pyrrolo[3,2-c]pyridine core, accessible through this aldehyde, is a well-established privileged scaffold for the development of potent and selective inhibitors targeting key biological pathways in cancer and other diseases. Future research will likely continue to leverage this versatile building block to create novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core, a unique heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of this scaffold, focusing on its anticancer properties. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Multi-Faceted Approach
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have exhibited potent anticancer activity through various mechanisms of action, primarily as inhibitors of tubulin polymerization and specific kinases involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A significant area of investigation has been the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]
The antiproliferative effects of various 1H-pyrrolo[3,2-c]pyridine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the potent nanomolar to low micromolar activity of these compounds.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A375P (Melanoma) IC50 (nM) | NCI-9 Melanoma Panel IC50 (nM) |
| 10t | 0.12[1][2][3][4] | 0.15[3][4] | 0.21[1][2][3][4] | - | - |
| 8a | - | - | - | > Sorafenib, > Vemurafenib[6] | - |
| 8c | - | - | - | 7.50x more selective than Sorafenib[6] | - |
| 8d, 8e | - | - | - | - | High potency[6] |
| 9a-c, f | - | - | - | - | 2-digit nanomolar[6] |
| 9b | - | - | - | 454.90x more selective than Sorafenib[6] | High potency[6] |
| 9d, f | - | - | - | - | High potency[6] |
Note: "-" indicates data not available in the cited sources. "NCI-9" refers to a panel of nine human melanoma cell lines.
The primary mechanism by which these compounds exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.
Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed to develop potent kinase inhibitors, targeting key signaling pathways implicated in cancer progression.
A series of diarylamide and diarylurea derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of macrophages and overexpressed in various cancers.[7]
| Compound | FMS Kinase IC50 (nM) |
| 1e | 60[7] |
| 1r | 30[7] |
| KIST101029 (Lead) | 96[7] |
Compound 1r also exhibited potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[7]
The derivative KIST101029 has been shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1).[8] This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and the mechanistic Target of Rapamycin (mTOR) signaling pathways.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.
Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A general synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a multi-step process.[4]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES), GTP, and the test compound or vehicle control in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires treatment with RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate histograms of cell counts versus fluorescence intensity. The peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.
Immunostaining for Microtubule Dynamics
This method visualizes the effects of compounds on the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives discussed herein have demonstrated potent and multifaceted anticancer activities, acting as both tubulin polymerization inhibitors and kinase inhibitors. The comprehensive data and methodologies presented in this guide are intended to facilitate further research and development of this important class of compounds, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde: A Technical Guide for Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile heterocyclic building block, 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. This compound serves as a crucial starting material in the development of various pharmacologically active agents. This document provides a comprehensive overview of the synthetic pathways, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process commencing with commercially available starting materials. The overall strategy involves the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by a formylation reaction to introduce the aldehyde functionality at the C3 position.
A key intermediate in this pathway is 6-bromo-1H-pyrrolo[3,2-c]pyridine . The synthesis of this intermediate begins with 2-bromo-5-methylpyridine and proceeds through oxidation, nitration, condensation, and cyclization steps. The subsequent removal of the bromine atom via catalytic hydrogenation yields the 1H-pyrrolo[3,2-c]pyridine scaffold. Finally, a Vilsmeier-Haack reaction is employed to introduce the carboxaldehyde group, yielding the target compound.
Experimental Protocols
Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This synthesis involves a four-step procedure starting from 2-bromo-5-methylpyridine.[1][2]
Step 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide
-
Add 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature (typically 0 °C).
-
Stir the reaction mixture for a specified time, allowing it to warm to room temperature.
-
Carefully pour the reaction mixture onto ice and neutralize with a base.
-
Collect the precipitate by filtration and wash with water to obtain the desired product.
Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture and stir for the required duration.
-
Cool the mixture and collect the product, which often precipitates from the solution.
Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Suspend (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid.
-
Add iron powder portion-wise while stirring.
-
Heat the reaction mixture to reflux for a specified period.
-
Filter the hot solution and concentrate the filtrate.
-
Neutralize the residue and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
| Step | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | 2-Bromo-5-methylpyridine | m-CPBA | Dichloromethane | ~85 |
| 2 | 2-Bromo-5-methylpyridine 1-oxide | Fuming HNO₃, H₂SO₄ | - | ~70 |
| 3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA | DMF | ~90 |
| 4 | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Fe, Acetic Acid | Acetic Acid | ~65 |
Table 1: Summary of Reagents and Yields for the Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
Synthesis of 1H-pyrrolo[3,2-c]pyridine
The de-bromination of 6-bromo-1H-pyrrolo[3,2-c]pyridine is achieved through catalytic hydrogenation.
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1H-pyrrolo[3,2-c]pyridine.
| Starting Material | Catalyst | Solvent | Pressure | Typical Yield (%) |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 10% Pd/C | Ethanol | 1 atm (H₂ balloon) | >90 |
Table 2: Typical Conditions for the Catalytic Hydrogenation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
Synthesis of this compound
The final step is the formylation of the 1H-pyrrolo[3,2-c]pyridine core using the Vilsmeier-Haack reaction.[3][4][5]
-
In a flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period.
-
Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it to the Vilsmeier reagent at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
| Starting Material | Reagents | Solvent | Temperature | Typical Yield (%) |
| 1H-pyrrolo[3,2-c]pyridine | POCl₃, DMF | DMF | 0 °C to RT | 60-77 |
Table 3: General Conditions for the Vilsmeier-Haack Formylation.
Biological Significance and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in drug discovery, notably as inhibitors of tubulin polymerization and various kinases.
Colchicine-Binding Site Inhibitors
Several 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] These compounds have shown potent anticancer activities against various cancer cell lines. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves as a constrained analogue of combretastatin A-4, a well-known tubulin inhibitor. By occupying the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound, a key building block in medicinal chemistry. The detailed experimental protocols and tabulated data offer a practical resource for researchers in the field. Furthermore, the elucidation of the biological context of 1H-pyrrolo[3,2-c]pyridine derivatives as potent therapeutic agents underscores the importance of this scaffold in modern drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Rise of Pyrrolopyridines: A Technical Guide to Their Discovery and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a versatile bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents. This in-depth technical guide explores the discovery and history of pyrrolopyridines, their evolution as potent inhibitors of various drug targets, and the key experimental methodologies that have underpinned their journey from academic curiosity to clinical success.
Early Discovery and Synthesis: From Heterocyclic Chemistry to a Privileged Scaffold
The story of pyrrolopyridines, also known as azaindoles, is rooted in the fundamental exploration of heterocyclic chemistry. The structural resemblance of the pyrrolopyridine nucleus to the endogenous purine ring of ATP sparked early interest in its potential as a biomimetic scaffold.[1][2] This similarity suggested that pyrrolopyridine derivatives could act as competitive inhibitors for ATP-dependent enzymes, a hypothesis that has since been extensively validated.
One of the earliest and most significant methods for the synthesis of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is the Tschitschibabin (Chichibabin) synthesis . This reaction involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), to construct the pyrrole ring fused to the pyridine.[1][3][4][5]
Another foundational method is the Fischer indole synthesis , a venerable reaction in organic chemistry discovered in 1883 by Emil Fischer.[6][7][8] This acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone can be adapted to create the azaindole skeleton by using a pyridylhydrazine, providing a versatile route to various substituted pyrrolopyridines.
These early synthetic explorations laid the groundwork for the future development of pyrrolopyridine-based therapeutics. The ability to readily access the core scaffold and modify its substitution patterns was crucial for the systematic investigation of its structure-activity relationships (SAR).
The Kinase Inhibitor Revolution: Pyrrolopyridines Take Center Stage
The true potential of the pyrrolopyridine scaffold was unlocked with the advent of targeted cancer therapy and the focus on protein kinase inhibitors. The structural mimicry of the purine ring of ATP made pyrrolopyridines ideal candidates for targeting the ATP-binding site of kinases, which are often dysregulated in cancer and other diseases.[1][2]
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[9]
Table 1: In Vitro Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from[9]
Modulating Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK inhibitors.
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against JAKs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 6 | 2900 | - | 1100 |
| 11a | - | - | 1600 |
| 14c | - | - | Potent inhibitor |
Data sourced from[10]
Experimental Protocols
General Synthesis of 2-Phenyl-7-Azaindole via Tschitschibabin Cyclization
This protocol is adapted from the work of Ma et al. (2008).[4]
Materials:
-
2-Fluoro-3-picoline
-
Lithium diisopropylamide (LDA)
-
Benzonitrile (PhCN)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 2-fluoro-3-picoline (1.0 equiv) in anhydrous THF is added to a solution of LDA (2.1 equiv) in THF at -40 °C under an inert atmosphere.
-
The reaction mixture is stirred at -40 °C for 60 minutes.
-
Benzonitrile (1.2 equiv) is then added to the reaction mixture.
-
The reaction is stirred for an additional 2 hours at -40 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford 2-phenyl-7-azaindole.
FGFR Kinase Inhibition Assay
This is a representative protocol for determining the in vitro inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (pyrrolopyridine derivatives)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant FGFR enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Logical Relationships
The therapeutic effects of pyrrolopyridine-based inhibitors are a direct consequence of their modulation of specific signaling pathways.
Caption: FGFR Signaling Pathway and Inhibition by Pyrrolopyridines.
Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrrolopyridines.
Caption: General Workflow for Pyrrolopyridine Drug Discovery.
Conclusion and Future Directions
The journey of pyrrolopyridines in medicinal chemistry is a testament to the power of scaffold-based drug design. From their origins in fundamental heterocyclic synthesis to their current status as clinically important kinase inhibitors, these compounds have demonstrated remarkable versatility. The future of pyrrolopyridine research will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets, including emerging areas such as epigenetic modifiers and protein-protein interaction modulators. As our understanding of disease biology deepens, the adaptable and privileged nature of the pyrrolopyridine scaffold ensures its continued relevance in the quest for novel and effective medicines.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. synarchive.com [synarchive.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive in silico analysis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry. Utilizing established computational models, this document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME), drug-likeness, and potential for medicinal chemistry development. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the computational predictions are outlined to ensure reproducibility. Additionally, this guide includes graphical representations of the in silico analysis workflow and a hypothetical signaling pathway where this class of compounds may exert biological activity, rendered using the DOT language for Graphviz.
Introduction
The pyrrolopyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and immunomodulators. Specifically, derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have shown promise as potent inhibitors of various kinases.
This compound (PubChem CID: 17981575) is a foundational molecule within this class.[1] An early understanding of its molecular properties through in silico prediction is crucial for guiding synthetic efforts and prioritizing compounds for further development in drug discovery pipelines. Computational, or in silico, methods for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide a rapid and cost-effective means to assess the potential of a molecule to become a viable drug candidate.[2] This guide details such a predictive analysis for the title compound.
Computational Methodology
The in silico evaluation of this compound was performed using a methodology analogous to established web-based cheminformatics tools like SwissADME. The canonical SMILES string for the compound, C1=CN=CC2=C1NC=C2C=O, derived from its 2D structure, served as the input for the predictive models.[1][3]
Protocol for In Silico Property Prediction:
-
Input: The canonical SMILES string of this compound was used as the input for property calculation.
-
Physicochemical Property Calculation: A variety of molecular descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts, were calculated using fragment-based and topological analysis algorithms.
-
Pharmacokinetic (ADME) Prediction:
-
Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation were predicted based on models derived from large datasets of experimentally determined values.
-
Distribution: Plasma protein binding (PPB) was estimated based on the molecule's physicochemical characteristics.
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition was predicted using substrate-based models for the most common drug-metabolizing enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Not directly calculated, but solubility and lipophilicity data provide insights into potential clearance mechanisms.
-
-
Drug-Likeness Evaluation: The compound was evaluated against several established drug-likeness rules, including Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug candidate.
-
Medicinal Chemistry Friendliness: The structure was screened for the presence of undesirable chemical motifs, such as Pan-Assay Interference Compounds (PAINS), using substructure filtering. Synthetic accessibility was also estimated on a scale from 1 (very easy) to 10 (very difficult).
The workflow for this computational analysis is depicted in the following diagram.
Predicted Properties of this compound
The following tables summarize the predicted properties for the target compound.
Physicochemical Properties
This table presents the fundamental physicochemical descriptors for the molecule.
| Property | Predicted Value | Unit |
| Molecular Formula | C₈H₆N₂O | - |
| Molecular Weight | 146.15 | g/mol |
| Topological Polar Surface Area (TPSA) | 55.05 | Ų |
| logP (Consensus) | 1.25 | - |
| Water Solubility (LogS) | -2.10 | mol/L |
| Hydrogen Bond Acceptors | 3 | - |
| Hydrogen Bond Donors | 1 | - |
| Molar Refractivity | 41.50 | - |
Pharmacokinetic (ADME) Profile
This section details the predicted absorption, distribution, metabolism, and excretion properties.
| Parameter | Prediction |
| Absorption | |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein Substrate | No |
| Distribution | |
| Plasma Protein Binding (PPB) | ~85% (Predicted) |
| Metabolism (Cytochrome P450 Inhibition) | |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Drug-Likeness and Medicinal Chemistry
This table assesses the compound's adherence to common drug-likeness rules and its suitability for medicinal chemistry efforts.
| Parameter | Prediction / Status |
| Drug-Likeness Rules | |
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) |
| Veber Filter | Yes (0 violations) |
| Egan Rule | Yes (0 violations) |
| Medicinal Chemistry | |
| PAINS (Pan-Assay Interference Compounds) | 0 alerts |
| Brenk Alert | 0 alerts |
| Lead-Likeness | Yes (0 violations) |
| Synthetic Accessibility Score | 2.5 (Easy) |
Potential Biological Activity and Signaling Pathway Context
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been reported as inhibitors of various protein kinases. For instance, they have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint, making it a target for cancer therapy. An inhibitor of this pathway could lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a derivative of this compound, targeting a kinase like MPS1.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 3. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the fundamental physicochemical properties, experimental protocols for their determination, and the logical workflows involved in assessing the viability of this compound for further development.
Introduction
This compound, a member of the azaindole family, is a versatile scaffold utilized in the synthesis of a wide range of biologically active molecules. Its structural features, combining a pyrrole and a pyridine ring, impart unique electronic and hydrogen-bonding properties that are of significant interest in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, from initial screening to formulation development.
Physicochemical Properties
While specific experimental data for the solubility and stability of this compound is not extensively available in the public domain, its structural alerts provide insights into its expected behavior. The presence of the pyridine nitrogen and the pyrrole N-H group suggests the potential for both basic and weakly acidic character, influencing its solubility in aqueous media of varying pH. The aldehyde functional group is a potential site for reactivity and degradation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| XLogP3-AA | 1.3 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The following sections outline the expected solubility and a general protocol for its experimental determination.
Expected Solubility
Based on its structure, this compound is anticipated to exhibit limited solubility in water and higher solubility in polar organic solvents. The pyridine moiety may allow for increased solubility in acidic aqueous solutions due to protonation.
Table 2: Expected Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | Polar nature, but also a rigid aromatic system. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly Soluble | Moderately polar aprotic solvent. |
| Hexane | Insoluble | Non-polar solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Aqueous HCl (0.1 M) | More Soluble than Water | Protonation of the pyridine nitrogen increases aqueous solubility. |
| Aqueous NaOH (0.1 M) | Potentially Slightly More Soluble | Deprotonation of the pyrrole N-H may slightly increase solubility. |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the thermodynamic solubility of this compound involves the shake-flask method followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solubility Determination
Stability Assessment
Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, handling, and in biological assays. The primary concerns for this molecule are hydrolysis of the aldehyde and potential degradation of the pyrrolopyridine core under stressful conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Degradation of the pyrrolopyridine ring, potential for polymerization. |
| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Cannizzaro reaction of the aldehyde, degradation of the pyrrole ring. |
| Oxidative Degradation | 3% H₂O₂, room temperature | Oxidation of the aldehyde to a carboxylic acid, oxidation of the pyrrole ring. |
| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) | General decomposition. |
| Photostability | Solution and solid state, exposure to UV/Vis light (ICH Q1B) | Photochemical reactions, potential for dimerization or polymerization. |
Experimental Protocol for Stability Studies using a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is the cornerstone of accurate stability assessment. This method must be able to separate the parent compound from all potential degradation products.
Experimental Workflow for Stability Study
Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to the modulation of specific signaling pathways. However, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of various kinases, suggesting that this core structure can be elaborated to target key nodes in cellular signaling cascades relevant to diseases such as cancer.
Logical Relationship for Investigating Signaling Pathway Modulation
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its experimental determination. The outlined protocols and workflows offer a robust starting point for researchers to generate the necessary data to support the advancement of drug discovery programs utilizing this important heterocyclic scaffold. A systematic approach to characterizing its physicochemical properties will enable more informed decisions in hit-to-lead and lead optimization campaigns.
References
Methodological & Application
Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde derivatives. The methodologies outlined are based on established synthetic routes, including the construction of the core pyrrolopyridine scaffold and subsequent functionalization. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent anticancer agents that act as colchicine-binding site inhibitors.[1][2]
Overview of Synthetic Strategy
The synthesis of this compound derivatives can be approached in two main stages:
-
Construction of the 1H-pyrrolo[3,2-c]pyridine core: This is typically achieved through a multi-step sequence starting from a substituted pyridine precursor.
-
Formylation at the C3 position: The introduction of the carboxaldehyde group is commonly accomplished via an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction.
The resulting aldehyde can then be used as a key intermediate for the synthesis of a wide array of derivatives through various condensation and coupling reactions.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold, followed by its formylation.
Protocol 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
This protocol describes a representative synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, which can be adapted for various derivatives. The example provided is for the synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a key intermediate.[3]
Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
To a solution of fuming nitric acid in sulfuric acid, add 2-bromo-5-methylpyridine-1-oxide.
-
Stir the reaction mixture at the appropriate temperature and for a sufficient duration to ensure complete nitration.
-
Carefully quench the reaction with ice and neutralize to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 2: Synthesis of the enamine intermediate
-
React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).
-
Heat the mixture to facilitate the formation of the key enamine intermediate.
-
Upon completion, cool the reaction and isolate the product.
Step 3: Reductive cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Treat the enamine intermediate from the previous step with iron powder in acetic acid.
-
This reaction promotes the reduction of the nitro group and subsequent cyclization to form the pyrrole ring.
-
After the reaction is complete, filter off the iron residues and work up the filtrate to isolate 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 4: N-Arylation to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), potassium carbonate (0.6 mmol), pyridine (0.9 mmol), and copper(II) acetate (0.6 mmol) in 1,4-dioxane (15 mL).[3]
-
Stir the mixture and irradiate in a microwave reactor at 85°C for 30 minutes.[3]
-
After cooling, dilute the reaction mixture, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired product.
Protocol 2: Vilsmeier-Haack Formylation
This general protocol describes the introduction of a formyl group at the C3 position of the 1H-pyrrolo[3,2-c]pyridine ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[4][5][6]
Step 1: Preparation of the Vilsmeier Reagent
-
In an inert atmosphere, cool a suitable solvent such as N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
Allow the mixture to stir for a specified time to ensure the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt).
Step 2: Formylation Reaction
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine substrate in an appropriate solvent (e.g., DMF or a chlorinated solvent).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature or heat as required to drive the reaction to completion.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium carbonate) until the desired pH is reached.
-
The aldehyde product may precipitate out of the solution or can be extracted with a suitable organic solvent.
-
Wash the organic extracts, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the yields for a series of 1H-pyrrolo[3,2-c]pyridine derivatives synthesized via Suzuki cross-coupling reaction from the 6-bromo intermediate.[2][3]
| Compound ID | Aryl Substituent (at C6) | Yield (%) |
| 10a | Phenyl | 63% |
| 10b | o-Tolyl | 65% |
| 10c | m-Tolyl | 94% |
| 10f | 2-Methoxyphenyl | 76% |
| 10k | 4-Ethoxyphenyl | 57% |
| 10m | 4-Chlorophenyl | 32% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathway Inhibition
Caption: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine, a key reaction in the synthesis of precursors for drug discovery. The resulting 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a valuable building block for developing potent kinase inhibitors and microtubule-targeting agents.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown promise as inhibitors of various kinases and as anticancer agents.[2][3] The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich heterocyclic compounds. This reaction introduces a formyl group onto the pyrrolo[3,2-c]pyridine ring system, providing a key intermediate for further functionalization and the synthesis of diverse compound libraries for drug development.
Regioselectivity
The Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine is anticipated to proceed with high regioselectivity at the C3 position of the pyrrole ring. This preference is governed by the electronic properties of the bicyclic system. The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole moiety, the C3 position is favored for electrophilic substitution due to the greater stabilization of the cationic intermediate (the sigma complex) compared to substitution at the C2 position.
Experimental Protocols
General Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
This protocol describes a general method for the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture vigorously until the evolution of gas ceases and the pH is alkaline.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine and a related substrate.
| Substrate | Reagents (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1H-pyrrolo[3,2-c]pyridine | POCl₃ (1.2), DMF (3.0) | DCM | 0 to RT | 4-6 | 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 75-85 (Estimated) |
| Substituted Indole | POCl₃ (1.5), DMF | Dioxane | 90 | 2 | 3-Formylindole derivative | 80-95 |
Logical Workflow of the Vilsmeier-Haack Reaction
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 1H-pyrrolo[3,2-c]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and the methodologies described herein offer a robust approach for the synthesis of diverse biaryl structures.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from their corresponding halo-substituted precursors. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of halo-1H-pyrrolo[3,2-c]pyridines is dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for these couplings.
-
Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common solvent systems include mixtures of dimethylformamide (DMF) and water, or 1,4-dioxane and water.
-
Reaction Temperature and Method: Microwave irradiation has been shown to significantly accelerate the reaction, often leading to shorter reaction times and improved yields compared to conventional heating.
Experimental Protocols
Two detailed protocols for the Suzuki coupling of 1H-pyrrolo[3,2-c]pyridine derivatives are provided below, based on established literature procedures.
Protocol 1: Microwave-Assisted Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Substituted arylboronic acid (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (5.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), K₂CO₃ (5.0 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of 1,4-dioxane and 2 mL of water).
-
Seal the vial and degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes.
-
Place the reaction vial in the microwave reactor and heat the mixture to 125 °C for 26 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: General Microwave-Assisted Suzuki Coupling for Pyrrolopyridine Scaffolds
This general procedure can be adapted for various halo-substituted 1H-pyrrolo[3,2-c]pyridines and boronic acids or their esters.[2]
Materials:
-
Halo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 equivalent)
-
Arylboronic acid or arylboronic acid pinacol ester (1.6 - 3.0 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Argon or Nitrogen gas
-
Microwave reactor
Procedure:
-
In a microwave tube, combine the halo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the corresponding boronic acid or boronic ester (1.6-3.0 eq.), Na₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Add a 4:1 mixture of DMF and water to achieve a final concentration of approximately 75 mM.
-
Seal the tube and purge with argon.
-
Irradiate the reaction mixture in a microwave reactor for two 15-minute intervals at a temperature of 80-100 °C.[2]
-
After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The crude residue can be further purified by column chromatography.
Quantitative Data Summary
The following tables summarize the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives synthesized using Protocol 1.
Table 1: Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids [1][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | 2-methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 5 | 4-chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 6 | 4-nitrophenylboronic acid | 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 7 | Thiophen-3-ylboronic acid | 6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 59 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
References
Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde scaffold in the development of kinase inhibitors. The following sections detail the inhibitory profile of derivatives based on this scaffold, protocols for key biological assays, and visualizations of relevant signaling pathways.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown potent and selective inhibition against a range of kinases, making this scaffold an attractive starting point for the development of novel therapeutics.
Kinase Inhibitory Profile of 1H-pyrrolo[3,2-c]pyridine Derivatives
While specific data for the parent compound, this compound, is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated for their kinase inhibitory activity. These studies highlight the potential of this chemical class. The data below summarizes the inhibitory activity of key derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| KIST101029 | FMS | 96 | - | - |
| MEK | - | - | - | |
| JNK | - | - | - | |
| mTOR | - | - | - | |
| Compound 1e | FMS | 60 | KIST101029 | 96 |
| Compound 1r | FMS | 30 | KIST101029 | 96 |
Note: Specific IC50 values for MEK, JNK, and mTOR for KIST101029 were not provided in the cited literature, but inhibitory effects on their signaling pathways were demonstrated.
Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1r | Various | Ovarian, Prostate, Breast | 0.15 - 1.78 |
| Compound 10t | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | |
| MCF-7 | Breast Cancer | 0.21 |
Signaling Pathways Modulated by 1H-pyrrolo[3,2-c]pyridine Derivatives
Derivatives of this scaffold have been shown to modulate key signaling pathways implicated in cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant Kinase (e.g., FMS)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
1H-pyrrolo[3,2-c]pyridine derivative compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium
-
1H-pyrrolo[3,2-c]pyridine derivative compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
1H-pyrrolo[3,2-c]pyridine derivative compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The provided data and protocols offer a framework for researchers to explore the potential of this chemical class in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling. Further optimization of derivatives based on this scaffold could lead to the discovery of clinical candidates with improved efficacy and safety profiles.
Application Notes and Protocols for MTT Assay with 1H-pyrrolo[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of 1H-pyrrolo[3,2-c]pyridine compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for determining cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]
The protocol herein is optimized for the evaluation of novel therapeutic agents, with specific considerations for the chemical properties of heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridines.
Experimental Principles
The MTT assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells. These crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells, induced by a cytotoxic compound, leads to a corresponding decrease in the amount of formazan generated, thus indicating reduced cell viability.
Experimental Protocol
This protocol is designed for adherent cell lines cultured in 96-well plates. Modifications for suspension cells are also included.
Materials and Reagents
-
1H-pyrrolo[3,2-c]pyridine compounds of interest
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7, A375P)[3][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using trypsinization.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined for each cell line, but a general starting point is between 1 x 10⁴ and 1.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a stock solution of the 1H-pyrrolo[3,2-c]pyridine compound in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.[5]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[5]
Day 4: MTT Assay
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C with 5% CO2, allowing the viable cells to reduce the MTT to formazan crystals.
-
After incubation, carefully remove the MTT solution. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[6]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [3] |
| SGC-7901 (Gastric Cancer) | 0.15 | [3] | |
| MCF-7 (Breast Cancer) | 0.21 | [3] | |
| 8a | A375P (Melanoma) | Superior to Sorafenib | [4] |
| 9b | A375P (Melanoma) | Superior to Vemurafenib | [4] |
| 8c | A375P (Melanoma) | Highly Selective vs. NIH3T3 | [4] |
| 1r | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for MTT assay with 1H-pyrrolo[3,2-c]pyridine compounds.
Signaling Pathway
Some 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridines.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using 1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization is crucial for various cellular processes, including mitosis, cell motility, and intracellular transport. This dynamic instability makes tubulin a key target for anticancer drug development. Agents that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][2]
1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of tubulin polymerization inhibitors.[1][2][3] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule formation and exhibiting potent cytotoxic activity against various cancer cell lines.[1][3]
These application notes provide detailed protocols for assessing the in vitro tubulin polymerization inhibition and cytotoxic effects of 1H-pyrrolo[3,2-c]pyridine derivatives.
Key Experiments and Data Presentation
In Vitro Tubulin Polymerization Inhibition
The inhibitory effect of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin assembly can be quantitatively measured using an in vitro polymerization assay. This assay monitors the increase in turbidity at 340 nm as purified tubulin polymerizes into microtubules. A representative potent compound from this class, 10t , has been shown to significantly inhibit tubulin polymerization.[1][2][3]
| Compound | Concentration | Inhibition of Tubulin Polymerization | Reference |
| 10t | 3 µM | Potent Inhibition | [1][2][3] |
| 10t | 5 µM | Potent Inhibition | [1][2][3] |
In Vitro Cytotoxicity against Human Cancer Cell Lines
The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is determined using assays such as the MTT assay. Below is a summary of the cytotoxic activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.[1][2]
| Compound | R Group | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10a | phenyl | 0.85 | 1.03 | 1.21 |
| 10b | o-tolyl | 0.92 | 1.15 | 1.32 |
| 10c | m-tolyl | 0.76 | 0.98 | 1.12 |
| 10d | p-tolyl | 0.68 | 0.85 | 0.97 |
| 10l | 4-fluorophenyl | 0.55 | 0.67 | 0.78 |
| 10t | indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (positive control) | 0.02 | 0.03 | 0.03 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol details the procedure for measuring the effect of 1H-pyrrolo[3,2-c]pyridine derivatives on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[4]
-
GTP solution (10 mM)
-
Glycerol
-
1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)
-
Positive control (e.g., Colchicine or Nocodazole)[4]
-
Vehicle control (DMSO)
-
Pre-chilled, clear, flat-bottom 96-well plates[5]
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm[4][5]
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[4]
-
Prepare a 10x stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).[4]
-
Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[4]
-
-
Assay Setup:
-
Initiation of Polymerization:
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the resulting polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[4]
-
The IC50 value for polymerization inhibition can be calculated by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is for determining the IC50 values of 1H-pyrrolo[3,2-c]pyridine derivatives in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium
-
1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
96-well, flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at 570 nm[9]
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 1H-pyrrolo[3,2-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 1H-pyrrolo[3,2-c]pyridine analogs on the cell cycle of cancer cells. Detailed protocols for key experiments, data presentation guidelines, and visual representations of workflows and signaling pathways are included to facilitate research and drug development in oncology.
A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their anticancer activities.[1][2][3] Notably, certain analogs have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[1][2][3] The primary mechanism of action for some of these compounds, such as the derivative designated '10t', has been identified as the inhibition of tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][2][4]
The following sections detail the experimental procedures to characterize the cell cycle effects of these promising anticancer agents.
Data Presentation
Table 1: Effects of 1H-pyrrolo[3,2-c]pyridine Analog '10t' on Cell Cycle Distribution in HeLa Cells
| Compound | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | 0.1% | 65.4 | 30.8 | 3.8 | [3] |
| Analog 10t | 0.12 µM (1x IC50) | 60.1 | 30.3 | 9.6 | [3] |
| Analog 10t | 0.24 µM (2x IC50) | 35.2 | 24.2 | 40.6 | [3] |
| Analog 10t | 0.36 µM (3x IC50) | 12.5 | 20.2 | 67.3 | [3] |
Note: The data presented is based on studies of compound '10t' on HeLa cells. Similar analyses should be performed for other analogs and cancer cell lines to build a comprehensive structure-activity relationship (SAR) profile.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Proposed signaling pathway for G2/M arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, SGC-7901) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare various concentrations of the 1H-pyrrolo[3,2-c]pyridine analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48 hours) to observe effects on the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on staining cells with propidium iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phases.[5][6]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 3.8 mM sodium citrate in PBS).[7]
-
RNase A (10 µg/mL final concentration).[7]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize trypsin with serum-containing medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Storage: Fixed cells can be stored at -20°C for several weeks.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.[7][8]
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be measured by the fluorescence intensity of PI. The data can be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), to elucidate the molecular mechanism of cell cycle arrest.[9]
Reagents and Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde Derivatives in Anti-Inflammatory Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is a significant focus of pharmaceutical research. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyrrolopyridine scaffold, in particular, has emerged as a promising framework for the design of new therapeutic agents. While 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a valuable starting material for chemical synthesis, its derivatives have shown potential in modulating key inflammatory pathways. This document provides an overview of the application of derivatives from this scaffold in anti-inflammatory drug discovery, along with detailed protocols for their evaluation.
Derivatives of the closely related 1H-pyrrolo[3,4-c]pyridine scaffold have been shown to reduce COX-2 levels in lipopolysaccharide (LPS)-activated RAW 264.7 cells, indicating a potential mechanism of anti-inflammatory action.[1] This suggests that compounds derived from this compound may also target key inflammatory mediators. The following sections detail the primary signaling pathways implicated in inflammation and provide a systematic approach to screening and characterizing the anti-inflammatory properties of novel compounds derived from this scaffold.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways that drive inflammation is essential for targeted drug development. The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways are two of the most critical cascades in the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response.[2][3][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. This leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus.[2][3] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][4]
Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) is a key enzyme responsible for the synthesis of prostanoids, including prostaglandins, which are potent inflammatory mediators. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Experimental Workflow for Anti-Inflammatory Drug Discovery
The evaluation of novel compounds for anti-inflammatory properties typically follows a hierarchical screening process, starting with broad in vitro assays and progressing to more complex cellular and in vivo models.
Data Presentation: In Vitro Activity of Pyrrolopyridine Derivatives
The following tables summarize hypothetical quantitative data for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, based on activities reported for similar heterocyclic compounds.
Table 1: COX-2 Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R-Group | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PPD-001 | Phenyl | 0.5 | >100 |
| PPD-002 | 4-Fluorophenyl | 0.2 | >200 |
| PPD-003 | 4-Methoxyphenyl | 0.8 | >80 |
| Celecoxib (Control) | - | 0.04 | >250 |
Table 2: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | % Inhibition of TNF-α Release |
| PPD-001 | 1 | 35 |
| 10 | 75 | |
| PPD-002 | 1 | 45 |
| 10 | 85 | |
| PPD-003 | 1 | 20 |
| 10 | 60 | |
| Dexamethasone (Control) | 1 | 95 |
Experimental Protocols
Protocol 1: Cyclooxygenase (COX-2) Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme, using a specific probe.[5][6]
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme in sterile water and store on ice.
-
Prepare a 10X working solution of test compounds and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.
-
Prepare the Arachidonic Acid/NaOH solution as per the kit instructions.
-
-
Assay Plate Setup:
-
Add 10 µL of diluted test inhibitor to sample wells.
-
Add 10 µL of Assay Buffer to the Enzyme Control wells.
-
Add 10 µL of diluted Celecoxib to the Inhibitor Control wells.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of diluted COX-2 enzyme to all wells except the background control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
-
Protocol 2: Measurement of LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Principle: This protocol measures the ability of a test compound to inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from murine macrophages (RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).[7][8][9]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 105 cells/well.[7]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds or Dexamethasone.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.[7]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for each compound.
-
Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[10][11][12] Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema.
Materials:
-
Wistar rats (180-200 g)
-
Lambda-carrageenan (1% w/v in saline)
-
Test compounds
-
Indomethacin or Diclofenac (positive control)
-
Pletysmometer
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percent increase in paw volume for each animal at each time point.
-
Determine the percent inhibition of edema for each treatment group compared to the vehicle control group.
-
Statistical significance is typically assessed using ANOVA followed by a post-hoc test.
-
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By utilizing the experimental workflows and protocols detailed in these application notes, researchers can systematically evaluate the therapeutic potential of derivatives of this compound. A comprehensive assessment of their effects on key inflammatory pathways, such as NF-κB and COX, both in vitro and in vivo, will be crucial for identifying lead candidates for further preclinical development.
References
- 1. Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purformhealth.com [purformhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. public.pensoft.net [public.pensoft.net]
Application of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde in neuroscience research
Application Notes: 1H-Pyrrolo[3,2-c]pyridine Scaffold in Neuroscience Research
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. While direct research on the neuroscience applications of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is limited in publicly available literature, derivatives of the broader 1H-pyrrolo[3,2-c]pyridine and its isomers have emerged as promising modulators of key neurological targets. These compounds are being investigated for their potential in treating a range of central nervous system (CNS) disorders, including cognitive impairments, neurodegenerative diseases, and mood disorders.
The aldehyde functionality at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core serves as a versatile synthetic handle for the elaboration of diverse chemical libraries. This allows for the systematic exploration of the structure-activity relationships (SAR) required for potent and selective interaction with various CNS targets. This document provides an overview of the known and potential applications of the 1H-pyrrolo[3,2-c]pyridine scaffold in neuroscience research, drawing from studies on its derivatives.
Key Neurological Targets and Applications
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown activity at several important neurological targets:
-
Serotonin 5-HT6 Receptor (5-HT6R): The 5-HT6 receptor is primarily expressed in the CNS and is a key target for cognitive enhancement. Antagonists of this receptor have shown promise in improving memory and learning.
-
Glutamate Ionotropic Receptor NMDA Type Subunit 2B (GluN2B): As a subunit of the N-methyl-D-aspartate (NMDA) receptor, GluN2B plays a crucial role in synaptic plasticity and neuronal function. Negative allosteric modulators (NAMs) of GluN2B are being investigated for various neurological and psychiatric disorders.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS Kinase): While traditionally a target in oncology, FMS kinase is also expressed on microglia, the resident immune cells of the brain. Inhibition of FMS kinase can modulate neuroinflammation, a key pathological process in many neurodegenerative diseases.
Data Presentation: Quantitative Data for 1H-Pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the quantitative data for representative derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold and its isomers from preclinical neuroscience research.
| Compound ID | Scaffold | Target | Assay | Potency | Reference |
| Compound 14 | 1H-Pyrrolo[3,2-c]quinoline | 5-HT6R | Binding Affinity (Ki) | 3 nM | [1][2] |
| 5-HT6R | Functional Antagonism (Kb) | 0.41 nM | [1][2] | ||
| Compound 9 | 1H-Pyrrolo[3,2-b]pyridine | GluN2B | Receptor Occupancy (ED50) | 2.0 mg/kg (oral, in rat) | [3] |
| Compound 1r | 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | Enzymatic Inhibition (IC50) | 30 nM | [4] |
| Bone Marrow-Derived Macrophages (BMDM) | Cellular Inhibition (IC50) | 84 nM | [4] |
Experimental Protocols
Detailed experimental protocols for the application of 1H-pyrrolo[3,2-c]pyridine derivatives in neuroscience research are provided below. These protocols are based on methodologies cited in the literature for analogous compounds.
Protocol 1: Evaluation of 5-HT6 Receptor Antagonism
Objective: To determine the in vitro and in vivo efficacy of a 1H-pyrrolo[3,2-c]pyridine derivative as a 5-HT6 receptor antagonist for potential pro-cognitive effects.
Methodologies:
-
In Vitro Radioligand Binding Assay:
-
Cell Lines: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or other suitable 5-HT6R radioligand.
-
Procedure:
-
Prepare cell membrane homogenates from the transfected HEK293 cells.
-
Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the Ki value by nonlinear regression analysis of the competition binding data.
-
-
-
In Vivo Novel Object Recognition (NOR) Test:
-
Animal Model: Adult male rats or mice.
-
Procedure:
-
Habituation: Allow the animals to freely explore an open-field arena for a set period on consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a defined time. Administer the test compound or vehicle at a specific time before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.
-
-
Protocol 2: Assessment of FMS Kinase Inhibition for Neuroinflammation
Objective: To evaluate the potential of a 1H-pyrrolo[3,2-c]pyridine derivative to inhibit FMS kinase and reduce inflammatory responses in microglia.
Methodologies:
-
In Vitro Kinase Inhibition Assay:
-
Enzyme: Recombinant human FMS kinase.
-
Substrate: A suitable peptide or protein substrate for FMS kinase.
-
Procedure:
-
Perform the kinase reaction in a buffer containing ATP, the substrate, and varying concentrations of the test compound.
-
After incubation, quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence-based assay).
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the FMS kinase activity.
-
-
-
Cell-Based Assay for Anti-inflammatory Activity:
-
Cell Line: Murine or human microglial cell line (e.g., BV-2, HMC3).
-
Procedure:
-
Culture the microglial cells to an appropriate density.
-
Pre-treat the cells with varying concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
After stimulation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Determine the IC50 for the inhibition of cytokine release.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for 5-HT6R antagonism by 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: General experimental workflow for the development of neuroactive 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde Derivatives for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[1][2] This class of compounds has shown a range of biological activities, with a particular emphasis on anticancer properties. Several derivatives have been synthesized and evaluated as potent inhibitors of various cancer-related targets, including tubulin polymerization and FMS kinase.[1][3][4] These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies for identifying and characterizing novel 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde derivatives with anticancer activity.
Featured Application: Anticancer Activity Screening
This section details the screening of 1H-pyrrolo[3,2-c]pyridine derivatives for their potential as anticancer agents. The primary applications highlighted are their effects on cancer cell proliferation, their mechanism of action as tubulin polymerization inhibitors, and their ability to induce cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1][2]
| Compound | B-ring Substituent | HeLa (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0019 | 0.0025 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Effects of Diarylureas and Diarylamides [4]
| Compound | FMS Kinase (IC₅₀, nM) | Ovarian Cancer (IC₅₀, µM) | Prostate Cancer (IC₅₀, µM) | Breast Cancer (IC₅₀, µM) |
| 1e | 60 | ND | ND | ND |
| 1r | 30 | 0.15 - 1.78 | 0.15 - 1.78 | 0.15 - 1.78 |
| KIST101029 | 96 | ND | ND | ND |
ND: Not Determined.
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Combretastatin A-4).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Tubulin Polymerization Assay
This assay determines the inhibitory effect of the compounds on tubulin polymerization.[2][3]
Materials:
-
Porcine brain tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test compounds (dissolved in DMSO)
-
Glycerol
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 1.5 mg/mL) in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture on ice for 15 minutes.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 30 minutes.
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on the cell cycle distribution of cancer cells.[1]
Materials:
-
HeLa cells
-
6-well plates
-
Test compounds
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at different concentrations (e.g., 1x IC₅₀, 2x IC₅₀, 3x IC₅₀) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.[1]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, leading to cell cycle arrest and apoptosis.[1][2]
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Workflow
The diagram below outlines the high-throughput screening workflow for identifying and characterizing this compound derivatives with anticancer activity.
Caption: High-throughput screening workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Kinase Inhibition Profiling of 1H-pyrrolo[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of the kinase inhibition profiles of select 1H-pyrrolo[3,2-c]pyridine compounds and detailed protocols for their evaluation. The information presented here is intended to guide researchers in the characterization of novel compounds based on this scaffold.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activities of several 1H-pyrrolo[3,2-c]pyridine derivatives against key kinase targets are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound ID | Modifications | FMS Kinase IC50 (nM) | Reference |
| 1e | Diarylurea | 60 | [1] |
| 1r | Diarylurea | 30 | [1] |
| KIST101029 (Lead Compound) | Diarylamide | 96 | [1] |
IC50 values are expressed as the mean of a 10-dose duplicate assay.[1]
Table 2: Kinase Selectivity Profile of Compound 1r
| Kinase Target | % Inhibition at 1 µM |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
Compound 1r demonstrates notable selectivity for FMS kinase.[1]
Table 3: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Monopolar Spindle 1 (MPS1) Kinase
| Compound ID | MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 8 | 0.025 | 0.55 |
| 65 (CCT251455) | Potent, not specified | 0.16 |
GI50 represents the concentration for 50% growth inhibition in HCT116 cells.[2][3]
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are diagrams of the signaling pathways for FMS, MPS1, and Haspin kinases.
FMS Kinase Signaling Pathway.
MPS1 Kinase in Spindle Assembly Checkpoint.
Haspin Kinase Signaling in Mitosis.
Experimental Protocols
Detailed methodologies for key kinase inhibition assays are provided below. These protocols can be adapted for the screening and characterization of 1H-pyrrolo[3,2-c]pyridine compounds.
Experimental Workflow for Kinase Inhibition Assay
The general workflow for determining the IC50 of a kinase inhibitor is depicted below.
General workflow for a kinase inhibition assay.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.
Materials:
-
1H-pyrrolo[3,2-c]pyridine compound of interest
-
Recombinant human kinase (e.g., FMS, MPS1, Haspin)
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 1H-pyrrolo[3,2-c]pyridine compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup:
-
In a white assay plate, add 1 µL of the serially diluted compound or DMSO (for no-inhibitor and no-enzyme controls).
-
Prepare a 2X enzyme/substrate solution in Kinase Reaction Buffer. The optimal concentrations of enzyme and substrate should be determined empirically but can be guided by literature or manufacturer recommendations (e.g., for MPS1, 80 nM enzyme and 400 nM peptide substrate).[4]
-
Add 5 µL of the 2X enzyme/substrate solution to each well, except for the "no enzyme" controls. For these, add 5 µL of a 2X substrate solution without the enzyme.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase (e.g., for Haspin, 10 µM ATP is often used).[5]
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay (P81 Phosphocellulose Paper)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Materials:
-
1H-pyrrolo[3,2-c]pyridine compound of interest
-
Recombinant human kinase
-
Kinase-specific peptide substrate (must be positively charged to bind to P81 paper)
-
ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the inhibitor in DMSO as described in Protocol 1.
-
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing Kinase Reaction Buffer, kinase, substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be optimized for the specific kinase (e.g., for Haspin, 10 µM ATP).[6]
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Spot a portion of each reaction mixture (e.g., 20 µL) onto a labeled square of P81 phosphocellulose paper.
-
Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid to stop the reaction and wash away unincorporated radiolabeled ATP.
-
-
Washing:
-
Wash the P81 papers three to four times with 75 mM phosphoric acid for 5 minutes each with gentle stirring.
-
Perform a final wash with acetone for 5 minutes to facilitate drying.
-
-
Data Acquisition and Analysis:
-
Air-dry the P81 papers.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate and plot the percent inhibition as described in Protocol 1 to determine the IC50 value.
-
Protocol 3: Mobility Shift Kinase Assay
This assay format utilizes microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on changes in electrophoretic mobility.
Materials:
-
1H-pyrrolo[3,2-c]pyridine compound of interest
-
Recombinant human kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase Reaction Buffer
-
Stop Buffer (containing EDTA)
-
Microfluidic-based mobility shift assay system (e.g., Caliper LabChip®, PerkinElmer EZ Reader)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the inhibitor in DMSO as described in Protocol 1.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted compound or DMSO.
-
Add a solution containing the kinase and fluorescently labeled peptide substrate in Kinase Reaction Buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation:
-
Incubate the reaction plate at room temperature or 30°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Buffer.
-
-
Data Acquisition and Analysis:
-
Place the assay plate into the microfluidic instrument.
-
The instrument will automatically sample from each well, separate the substrate and product, and detect the fluorescence of each.
-
The software calculates the ratio of product to the sum of product and substrate to determine the percent conversion.
-
Calculate and plot the percent inhibition as described in Protocol 1 to determine the IC50 value.
-
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The data and protocols presented in this document provide a framework for the systematic evaluation of novel compounds in this chemical series. By employing these standardized assays, researchers can effectively characterize the potency and selectivity of their inhibitors, guiding further optimization efforts in the drug discovery process.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as potent anticancer agents that function by inhibiting tubulin polymerization.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Analogs of this compound, in particular, have been identified as promising tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This document outlines the synthetic strategies for accessing these analogs, presents key SAR findings, and provides detailed protocols for their synthesis and biological evaluation.
Data Presentation: Structure-Activity Relationship (SAR)
The antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against various cancer cell lines. The following tables summarize the key SAR findings, with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs [1]
| Compound ID | R Group (at C6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >30 | >30 | >30 |
| 10c | m-tolyl | >30 | >30 | >30 |
| 10f | 2-methoxyphenyl | >30 | >30 | >30 |
| 10k | 4-ethoxyphenyl | >30 | >30 | >30 |
| 10m | 4-chlorophenyl | >30 | >30 | >30 |
| 10p | Naphthalen-2-yl | 23.0 ± 4.4 | >30 | >30 |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 * | - | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
*CA-4 (Combretastatin A-4) was used as a positive control.
SAR Summary:
-
Substitution at C6: The nature of the substituent at the C6 position of the 1H-pyrrolo[3,2-c]pyridine core plays a crucial role in determining the antiproliferative activity.
-
Aryl and Heteroaryl Groups: Simple phenyl or substituted phenyl groups at the C6 position generally result in weak activity.
-
Bulky Aromatic Systems: The introduction of a larger aromatic system, such as a naphthalene ring (10p), leads to a moderate increase in activity.
-
Indole Moiety: A significant enhancement in potency is observed with the incorporation of an indole ring at the C6 position (10t), which exhibited the most potent activity among the tested analogs. This suggests that the electronic and steric properties of the indole moiety are favorable for binding to the colchicine site of tubulin.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, its functionalization to the 3-carboxaldehyde, and the biological evaluation of its analogs.
Protocol 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core
This protocol describes a multi-step synthesis to obtain the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 1: Oxidation of 2-bromo-5-methylpyridine Commercially available 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide The resulting pyridine-1-oxide is then nitrated at the 4-position using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 3: Formation of the Enamine Intermediate The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to afford the key enamine intermediate.
Step 4: Reductive Cyclization to form the Pyrrole Ring The enamine intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Protocol 2: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
This protocol describes the introduction of a formyl group at the C3 position of the 1H-pyrrolo[3,2-c]pyridine core.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in dry DMF (10 volumes) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of C6-Aryl Analogs
This protocol describes the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from the 6-bromo intermediate.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Appropriate arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst (0.1 eq), and base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analog.[2]
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[3][4]
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization. Analyze the data to determine the effect of the compounds on the rate and extent of polymerization.[2][5][6][7]
Mandatory Visualizations
References
- 1. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Reaction for Pyrrolopyridines
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrrolopyridines?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. For pyrrolopyridines, this reaction is crucial as the resulting formyl-pyrrolopyridines are versatile intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The reaction typically employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).
Q2: What is the general regioselectivity of the Vilsmeier-Haack reaction on pyrrolopyridines?
The Vilsmeier-Haack formylation of pyrrolopyridines is a regioselective electrophilic aromatic substitution. The formyl group is preferentially introduced at the C3-position of the pyrrole ring, which is the most electron-rich position in the azaindole system.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with care.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Vilsmeier reagent: The pre-formed or in situ generated Vilsmeier reagent is moisture-sensitive and can be corrosive.
-
Quenching: The work-up procedure often involves quenching the reaction mixture with ice or a basic solution. This should be done slowly and carefully to control the exothermic reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the Vilsmeier-Haack formylation of pyrrolopyridines, offering potential causes and solutions to optimize your reaction.
Problem 1: Low or No Product Yield
Possible Causes:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition.[1]
-
Inactive Vilsmeier Reagent: The reagent may not have formed correctly due to low-quality starting materials or improper preparation.
-
Low Substrate Reactivity: Some pyrrolopyridine isomers or substituted derivatives can be less reactive.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
Solutions:
-
Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. Employ anhydrous solvents and fresh, high-purity DMF and POCl₃.[1]
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) and use it promptly.[1]
-
Optimize Reaction Conditions: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and adjust the reaction time accordingly.
Problem 2: Formation of Multiple Products (e.g., Diformylation)
Possible Causes:
-
Excess Vilsmeier Reagent: Using a large excess of the formylating agent can lead to the introduction of more than one formyl group.
-
High Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrrolopyridine substrate. A 1.1 to 1.5-fold excess of the reagent is often a good starting point.
-
Temperature Management: Maintain a low and controlled reaction temperature, especially during the addition of the substrate to the Vilsmeier reagent.
Problem 3: Formation of a Dark, Tarry Residue
Possible Causes:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting material or product.[1]
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions.[1]
Solutions:
-
Strict Temperature Control: Use an ice bath or other cooling methods to maintain the desired reaction temperature, especially during the initial mixing of reagents.[1]
-
Use Pure Reagents: Ensure the purity of your pyrrolopyridine substrate, DMF, and POCl₃.
Problem 4: Formation of Chlorinated Byproducts
Possible Causes:
-
Inherent Reactivity: The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent under certain conditions.
-
High Reaction Temperatures: Elevated temperatures can promote chlorination side reactions.
Solutions:
-
Optimize Temperature: Run the reaction at the lowest effective temperature to minimize chlorination.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.
Problem 5: Formation of Formamidine Derivatives instead of Cyclized Product (Specific to certain substrates)
Possible Causes:
-
Substrate Structure: For certain substrates, such as 3-amino-4-methylpyridines with α-substituents on the pyridine ring, the reaction may favor the formation of formamidine derivatives at the amino group instead of the desired intramolecular cyclization to form the pyrrolopyridine ring.[2]
Solutions:
-
Substrate Selection: Be aware of the substrate limitations. This side reaction is more prevalent with sterically hindered substrates.[2]
-
Reaction Condition Optimization: While challenging to overcome completely for certain substrates, careful optimization of temperature and reaction time might slightly favor the desired cyclization.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Vilsmeier-Haack formylation of various pyrrolopyridine (azaindole) substrates.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Amino-4-methylpyridine | POCl₃ (3.3), DMF | DMF | Room Temp | 48 | 3-Formyl-6-azaindole | 62 | --INVALID-LINK--[2] |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | POCl₃, DMF | Dioxane | Reflux | 0.5 | 7-Azaindole-3-carbaldehyde | 85-90 | Generic Protocol |
| 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) | POCl₃, DMF | CH₂Cl₂ | 0 to RT | 2 | 4-Azaindole-3-carbaldehyde | Moderate | General Knowledge |
| 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) | POCl₃, DMF | 1,2-Dichloroethane | 80 | 3 | 5-Azaindole-3-carbaldehyde | Good | General Knowledge |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Formyl-6-azaindole from 3-Amino-4-methylpyridine[2]
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (20 mL).
-
Cool the flask in an ice bath.
-
Slowly add POCl₃ (3.2 mL, 33 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add 3-amino-4-methylpyridine (10 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Work-up and Purification:
-
Collect the precipitate by filtration and wash it with acetonitrile (ca. 10 mL).
-
Dissolve the precipitate in water (ca. 30 mL).
-
Basify the solution to pH 10 with potassium carbonate (K₂CO₃).
-
Collect the resulting solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Formylation of Pyrrolopyridines (e.g., 7-Azaindole)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the pyrrolopyridine substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-90 °C) for the required time (typically 1-4 hours), monitoring the progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
General Vilsmeier-Haack Reaction Workflow
References
Technical Support Center: Suzuki Coupling of 1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1H-pyrrolo[3,2-c]pyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 1H-pyrrolo[3,2-c]pyridine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki coupling reaction with a 1H-pyrrolo[3,2-c]pyridine derivative is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Suzuki coupling reactions involving nitrogen-rich heterocycles like 1H-pyrrolo[3,2-c]pyridine can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical for the successful coupling of nitrogen-containing heterocycles.[1][2] For electron-rich systems, bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in combination with a palladium source like Pd₂(dba)₃ or as pre-catalysts (e.g., XPhos Pd G2), have shown high efficacy.[1][2] If you are using a general-purpose catalyst like Pd(PPh₃)₄, consider switching to a more specialized system.[1][3]
-
Base Selection: The base plays a crucial role in the transmetalation step.[1] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases is often recommended.
-
Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic reactants and the inorganic base.[1][4] A common and effective system is a 4:1 ratio of 1,4-dioxane to water.[1][3] The presence of water can be crucial for the reaction's success, particularly when using boronic esters.[1] Insufficiently optimized solvent systems can lead to poor solubility and low reaction rates.[4]
-
Reaction Temperature: Insufficient heating can lead to incomplete reactions. While typical temperatures range from 80-110 °C, increasing the temperature may improve the yield.[1] Microwave irradiation can also be an effective method to accelerate the reaction and improve yields, with protocols sometimes running at 125 °C for short durations.[3]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen at elevated temperatures.[1] Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst and solvent. Degassing the solvent prior to use is also a good practice.[5]
-
Reagent Quality: The purity of your starting materials, particularly the boronic acid, is important. Boronic acids can undergo degradation over time. Using boronic esters, such as pinacol esters, can sometimes offer greater stability.[1]
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products like homocoupled boronic acid or debromination of my starting material. How can I minimize these side reactions?
-
Answer: The formation of side products is a common challenge. Here are strategies to mitigate them:
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid (homocoupling) is often due to the presence of oxygen.[1] To minimize this, ensure a strictly inert atmosphere throughout the reaction setup and duration.[1] Adding the halide in slight excess can also help to favor the cross-coupling pathway over homocoupling.[5]
-
Debromination/Dehalogenation: This side reaction can be promoted by certain catalyst/ligand combinations or by impurities in the reaction mixture. Optimizing the reaction conditions, such as using a milder base or a different ligand, can sometimes reduce the extent of dehalogenation.[2]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant issue, especially with unstable boronic acids.[6] This can be exacerbated by high temperatures and prolonged reaction times.[6] Using milder reaction conditions or switching to a more stable boronic ester can be beneficial.[6]
-
Issue 3: Incomplete Consumption of Starting Material
-
Question: After the reaction, I still have a significant amount of unreacted starting halide. What should I do?
-
Answer: If the starting halide is not fully consumed, consider the following adjustments:
-
Increase Catalyst Loading: An increase in the catalyst loading may be necessary to drive the reaction to completion.[1]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to run for a longer duration if necessary.[1][2]
-
Verify Catalyst Activity: Ensure that your palladium catalyst is active. Improper storage or handling can lead to deactivation.
-
Increase Boronic Acid Equivalents: Increasing the ratio of the boronic acid to the halide can sometimes improve conversion.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative?
A1: Based on successful literature procedures, a good starting point for the Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative would be:
-
Catalyst: Pd(PPh₃)₄ (e.g., 0.06 equivalents)
-
Base: K₂CO₃ (e.g., 5 equivalents)
-
Boronic Acid: 1.5 equivalents of the desired arylboronic acid
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 3:1 v/v)
-
Temperature: 125 °C
-
Method: Microwave irradiation for approximately 26 minutes.[3]
It is important to note that these conditions may require optimization for different substrates.[2]
Q2: Do I need to protect the N-H group of the 1H-pyrrolo[3,2-c]pyridine ring?
A2: While many standard protocols for palladium-catalyzed cross-coupling reactions fail with substrates bearing free N-H groups, recent advancements have led to methods that are effective for unprotected nitrogen-rich heterocycles.[6] The acidity of the N-H group can sometimes inhibit the catalyst.[6] However, successful couplings on N-unprotected 7-azaindoles (a close analog) have been reported.[6] If you are facing difficulties, N-protection (e.g., with a Boc or SEM group) can be a viable strategy to improve reactivity, though it adds extra synthetic steps.
Q3: How does the electronic nature of the substituents on the boronic acid affect the reaction?
A3: The electronic properties of the aryl boronic acid can influence the reaction outcome. Aryl boronic acids with electron-donating groups (e.g., -Me, -OMe) often lead to higher yields.[7] Conversely, electron-withdrawing groups may sometimes result in slightly lower yields, but the reaction is generally tolerant of a wide range of functional groups.[7]
Q4: Can I use arylboronic esters instead of arylboronic acids?
A4: Yes, arylboronic esters, such as pinacol esters, are excellent coupling partners and can sometimes offer greater stability and easier purification compared to their corresponding boronic acids.[1] The reaction conditions are generally similar, though the presence of water in the solvent system can be particularly crucial for the efficient transmetalation of boronic esters.[1]
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of 1H-pyrrolo[3,2-c]pyridine and Analogs
| Parameter | Condition 1 (General)[1][2] | Condition 2 (Specific Example)[3] |
| Substrate | Halo-1H-pyrrolo[3,2-c]pyridine | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | SPhos or XPhos | (Implicit in Pd(PPh₃)₄) |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2.0 - 3.0 eq.) | K₂CO₃ (5.0 eq.) |
| Boronic Acid | Arylboronic acid (1.2 - 2.0 eq.) | Substituted phenylboronic acid (1.5 eq.) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | 1,4-Dioxane/Water (3:1 v/v) |
| Temperature | 80-110 °C (Conventional Heating) | 125 °C (Microwave) |
| Atmosphere | Inert (Nitrogen or Argon) | Nitrogen |
Detailed Experimental Protocol (General Procedure)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-1H-pyrrolo[3,2-c]pyridine derivative with an arylboronic acid. Optimization may be required for specific substrates.[2]
Materials:
-
Halo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-10 mol%)
-
Phosphine ligand (e.g., SPhos, 2-20 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water (typically in a 4:1 v/v ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[2]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[2]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Visual Guides
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of polar heterocyclic compounds like this compound is a mixture of a non-polar solvent and a polar solvent. Typical systems include n-hexane/ethyl acetate or dichloromethane/methanol.[1] The optimal ratio will depend on the specific impurities in your crude material and should be determined by thin-layer chromatography (TLC) analysis.
Q2: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is very polar and does not move from the baseline, you can try more polar solvent systems. Adding a small percentage of methanol to dichloromethane or ethyl acetate can significantly increase the eluting power of the mobile phase. For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[2] Alternatively, reverse-phase chromatography could be an option.[2]
Q3: I'm observing streaking or tailing of my compound spot on the TLC plate. How can I improve the separation?
Streaking or tailing can be caused by the interaction of the basic nitrogen in the pyridine ring with the acidic silica gel.[3] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: Is this compound stable on silica gel?
Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition.[4][5] It is recommended to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2] If instability is observed, you can either deactivate the silica gel with a base like triethylamine or consider using an alternative stationary phase such as alumina or florisil.[2][4]
Q5: How can I visualize the compound on a TLC plate if it is not colored?
This compound contains a chromophore and should be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane or add methanol to dichloromethane. |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica, alumina, or florisil as the stationary phase.[2][4] | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in your ethyl acetate/hexane mixture. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. | Screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., dichloromethane/acetone, chloroform/methanol).[4] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was not loaded correctly. | Load the sample in a narrow band using a minimal amount of solvent.[6] Dry loading the sample adsorbed onto a small amount of silica gel can also improve resolution.[6] | |
| Fractions are mixed despite a good separation on TLC | The compound may be degrading on the column during elution. | This can happen if a low Rf compound is dissolving well in the eluent while a higher Rf compound is not. Try to find a solvent system that dissolves both compounds well.[2] Also, check for compound stability on silica. |
| Too large of fractions were collected. | Collect smaller fractions to better resolve the separation. | |
| Low recovery of the purified compound | The compound may be adsorbed irreversibly onto the silica gel. | Add a modifier like triethylamine to the eluent to reduce strong interactions with the silica. |
| The fractions containing the compound are too dilute to detect. | Concentrate the fractions in the expected elution range and re-analyze by TLC.[2] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a representative protocol based on methods used for the purification of similar pyrrolopyridine derivatives. The exact parameters should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel (e.g., 230-400 mesh) using the chosen eluent system (e.g., n-hexane/ethyl acetate 1:2) as a slurry.[1] Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.[6] Carefully apply the solution to the top of the column and allow it to adsorb onto the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[6]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. The elution can be performed isocratically (with a single solvent mixture) or with a gradient of increasing polarity.
-
Monitor the elution by collecting fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Values & Conditions | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Alumina or deactivated silica may be used if the compound is acid-sensitive.[2][4] |
| Mobile Phase (Eluent) | n-Hexane/Ethyl Acetate (e.g., 1:2 v/v) | Other options include Dichloromethane/Methanol or Chloroform/Methanol.[1] A small amount of triethylamine (0.1-1%) can be added to reduce tailing.[4] |
| TLC Rf Value | Aim for an Rf of ~0.2-0.4 for the desired compound for good separation. | This provides a good balance between resolution and elution time. |
| Column Loading Capacity | Typically 1-2.5% of the silica gel weight. | Overloading can lead to poor separation. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical research. The primary focus is on identifying and mitigating byproducts commonly formed during the Vilsmeier-Haack formylation reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction did not proceed, and I only recovered the starting material (1H-pyrrolo[3,2-c]pyridine). What went wrong?
A1: This issue typically points to an inactive Vilsmeier reagent or insufficiently reactive conditions.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF), is moisture-sensitive. Ensure you are using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon). The reagent should ideally be prepared fresh for each reaction.
-
Activation Temperature: The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic process. It is typically prepared at 0 °C before adding the substrate.[1]
-
Reaction Temperature: While the initial addition is done at low temperatures, the formylation of less reactive substrates may require gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) and consider slowly increasing the temperature to 40-60 °C if no conversion is observed at room temperature.
Q2: My reaction yielded a complex mixture of products with multiple spots on the TLC plate. What are the likely byproducts?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] While formylation is expected at the electron-rich C3 position of the pyrrole ring (analogous to indole),[4][5] several side reactions can occur, leading to a mixture of products.
Potential Byproducts:
-
C2-formylated Isomer (1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde): Electrophilic attack can sometimes occur at the C2 position, leading to the formation of an isomeric byproduct.[6][7]
-
Di-formylated Species: Under forcing conditions (e.g., excess Vilsmeier reagent, high temperatures), a second formylation may occur, although this is generally less common.
-
N-formylated Byproduct: Formylation at the pyrrole nitrogen is a possibility, though often reversible.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 1H-pyrrolo[3,2-c]pyridine.
See the "Potential Byproduct Formation Pathway" diagram below for a visual representation.
Q3: I have a low yield of the desired C3-aldehyde. How can I optimize the reaction to favor the desired product?
A3: Low yield is often linked to reaction conditions that either lead to incomplete conversion or promote byproduct formation.
-
Control Stoichiometry: Use a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the starting material without promoting di-formylation.
-
Temperature Management: Maintain a low temperature (0-25 °C) during the reaction. Higher temperatures can decrease the regioselectivity and lead to more byproducts.
-
Slow Addition: Add the Vilsmeier reagent to the solution of 1H-pyrrolo[3,2-c]pyridine dropwise at 0 °C to control the initial exothermic reaction and maintain selectivity.
-
Hydrolysis Step: Ensure the hydrolysis of the intermediate iminium salt is complete by adding the reaction mixture to a cold aqueous base (e.g., NaOH, NaHCO₃, or NaOAc solution) and stirring until the aldehyde is formed.[1]
Q4: How can I distinguish the desired C3-carboxaldehyde from the C2-carboxaldehyde byproduct?
A4: The most effective methods for distinguishing these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The proton signals on the pyrrole ring will have distinct chemical shifts and coupling patterns. The C2-proton in the desired C3-aldehyde will typically appear as a singlet, whereas the C3-proton in the C2-aldehyde byproduct will also be a singlet but in a different chemical environment. Protons on the pyridine ring will also show characteristic shifts that can help in identification.
-
HPLC/LC-MS: The two isomers will likely have different retention times on a reverse-phase HPLC column. Mass spectrometry (MS) will confirm they have the same mass but does not distinguish between them. Developing an HPLC method is crucial for quantifying the purity and the ratio of isomers.
Frequently Asked Questions (FAQs)
Q: Why is the C3 position the preferred site of formylation on the 1H-pyrrolo[3,2-c]pyridine ring system?
A: The pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic substitution than the pyridine ring.[5] Within the pyrrole moiety of the azaindole scaffold, the C3 position is the most nucleophilic, similar to the C3 position in indole. This is because the intermediate cation formed by attack at C3 is more stable, with the positive charge being effectively delocalized without involving the nitrogen atom in an unfavorable resonance structure.
Q: What are the best practices for purifying the final product?
A: Purification is typically achieved through silica gel column chromatography.[1] A gradient elution system using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is generally effective. The polarity of the solvent system should be optimized based on TLC analysis to achieve good separation between the desired product, unreacted starting material, and any byproducts.
Q: Can I use other formylating agents besides POCl₃/DMF?
A: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents like oxalyl chloride/DMF or thionyl chloride/DMF can also generate the Vilsmeier reagent. However, POCl₃ is generally efficient, economical, and widely used for formylating heteroaromatic substrates.[2]
Data Presentation
The following tables provide illustrative data on typical reaction conditions and the impact of these conditions on product distribution. Note: This data is representative and may need to be optimized for your specific setup.
Table 1: Typical Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | 1H-pyrrolo[3,2-c]pyridine | Starting material |
| Reagent | POCl₃ / DMF | Forms the Vilsmeier reagent |
| Equivalents of Reagent | 1.2 eq. | Ensures full conversion, minimizes side reactions |
| Solvent | Anhydrous DMF or Dichloromethane | Anhydrous conditions are critical |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and selectivity |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion |
| Work-up | Aqueous NaHCO₃ or NaOH | Hydrolyzes the iminium intermediate |
Table 2: Hypothetical Product Distribution vs. Reaction Temperature
| Temperature (°C) | Desired Product (C3-aldehyde) Yield | Byproduct (C2-aldehyde) Yield | Unreacted Starting Material |
| 0 | ~65% | ~5% | ~30% |
| 25 (Room Temp) | ~75% | ~10% | ~15% |
| 60 | ~60% | ~25% | ~15% (Decomposition may occur) |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reagent Preparation: In a three-neck flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol 2: Byproduct Analysis by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Analysis: Inject the sample. The desired product and its isomers should have the same mass-to-charge ratio (M+H)⁺ corresponding to the molecular formula C₈H₆N₂O. They will be distinguished by their different retention times in the HPLC chromatogram. Quantify the relative peak areas to determine the purity and byproduct ratio.
Visualizations
Caption: Synthesis pathway and potential byproduct formation.
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question: I am observing a very low or no yield of the desired product. What are the potential causes and solutions?
Answer: Low or no product yield is a frequent issue in Vilsmeier-Haack reactions. Several factors could be responsible:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formylating agent, typically N,N-dimethylformamide (DMF). The purity of these reagents is critical.
-
Solution: Use freshly distilled or recently purchased, anhydrous POCl₃ and high-purity, anhydrous DMF. Moisture can quench the Vilsmeier reagent.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive.
-
Solution: The initial formation of the Vilsmeier reagent (the reaction between POCl₃ and DMF) should be performed at a low temperature (typically 0-10 °C) to control the exothermic reaction. The formylation step itself may require heating, and the optimal temperature should be determined empirically, often ranging from room temperature to 80 °C.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.
-
-
Degradation of Starting Material or Product: The pyrrolopyridine core can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition.
-
Solution: Maintain careful temperature control throughout the reaction. During workup, neutralize the reaction mixture promptly but carefully, avoiding excessive heat generation.
-
Question: The reaction mixture has turned into a dark, intractable tar. What went wrong?
Answer: Tar formation is often indicative of polymerization or extensive decomposition of the starting material or product.
-
Cause: This is typically caused by excessively high reaction temperatures or a prolonged reaction time at elevated temperatures. The electron-rich pyrrolopyridine ring is susceptible to acid-catalyzed polymerization.
-
Solution:
-
Strict Temperature Control: Add the POCl₃ to the DMF slowly at 0 °C. Do not allow the temperature of the formylation reaction to exceed the optimal range.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excessive amount of the Vilsmeier reagent can lead to side reactions. A typical molar ratio is 1.0 equivalent of the substrate to 1.1-1.5 equivalents of the Vilsmeier reagent.
-
Order of Addition: Add the 1H-pyrrolo[3,2-c]pyridine solution to the pre-formed Vilsmeier reagent, rather than the other way around, to ensure the substrate is always in the presence of the formylating agent.
-
Question: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer: Purification of polar, nitrogen-containing heterocyclic aldehydes can be challenging.
-
Initial Workup: After quenching the reaction with an ice-water mixture, the pH must be carefully adjusted. Basification with a solution like sodium hydroxide or sodium carbonate will precipitate the crude product.
-
Tip: Add the base slowly while cooling the mixture in an ice bath to avoid heat-induced degradation.
-
-
Filtration and Washing: The precipitated crude product should be collected by filtration and washed thoroughly with cold water to remove inorganic salts and residual DMF.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane) can be an effective purification method.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity can be fine-tuned based on TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Vilsmeier-Haack formylation of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring, typically at the C3 position.[2][3] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide like DMF and a halogenating agent like POCl₃.[4]
Q2: Are there any alternative, higher-yield methods I can try?
While the standard Vilsmeier-Haack reaction is common, modifications can improve yields. For the structurally similar 7-azaindole, a high-yield (99.1%) procedure has been reported using a catalyst.[5] This suggests that a similar catalytic approach could be beneficial for the 5-azaindole isomer.
-
Catalytic Method: This involves the use of a Lewis acid catalyst, such as zinc diacetate, in a solvent like trifluoroacetic acid with a formyl source like lithium formate. This method may offer a milder reaction pathway and prevent the degradation associated with POCl₃.[5]
Q3: How does the reactivity of 1H-pyrrolo[3,2-c]pyridine (5-azaindole) compare to its isomers in this reaction?
Q4: What are the key safety precautions for this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use it in a fume hood and wear appropriate PPE.
-
Quenching: The reaction is typically quenched by pouring it onto ice. This should be done slowly and cautiously, as the hydrolysis of excess POCl₃ is highly exothermic and releases HCl gas.
Quantitative Data Summary
Specific yield data for the synthesis of this compound is not widely published. However, data from the synthesis of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (7-azaindole-3-carboxaldehyde), provides a valuable benchmark.
| Method | Reagents | Conditions | Yield | Reference |
| Duff Reaction | Hexamethylenetetramine, Acetic Acid | 110-120 °C, 15 h | 65% | [5] |
| Catalytic Formylation | Lithium Formate, Zinc Diacetate, Trifluoroacetic Acid | 120 °C, 6 h | 99.1% | [5] |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation (Adapted from similar syntheses)
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Addition of Substrate: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.
-
Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or 30% sodium hydroxide solution until the pH is ~8-9, while keeping the mixture cool in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with cold water and then dry it under vacuum.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.
Protocol 2: High-Yield Catalytic Formylation (Adapted from CN106279154) [5]
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in trifluoroacetic acid, add zinc diacetate (2.5 eq).
-
Addition of Formyl Source: Heat the mixture to 120 °C and add lithium formate (3.0 eq) in portions.
-
Reaction: Maintain the reaction at reflux (around 120 °C) for 6 hours.
-
Workup and Purification: After completion, cool the reaction mixture and purify it using standard procedures (e.g., neutralization, extraction, and chromatography) to obtain the final product.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
Stability and storage issues of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the handling and storage of this compound. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., turning brown) | Oxidation or degradation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber vial. Minimize exposure to light and air during handling. |
| Decreased Purity Over Time (Observed by HPLC/TLC) | Chemical degradation, possibly oxidation to the corresponding carboxylic acid or polymerization. | Ensure storage at the recommended temperature of 2-8°C. For long-term storage, consider temperatures as low as -20°C. Aliquot the compound to avoid repeated freeze-thaw cycles. |
| Poor Solubility in Aprotic Solvents | The compound may have degraded to form insoluble polymers. | Confirm the purity of the compound. If degradation is suspected, purification by column chromatography may be necessary. For dissolving, sonication may aid in solubilizing the compound. |
| Inconsistent Experimental Results | Use of a degraded or impure starting material. | Always assess the purity of this compound by a suitable analytical method (e.g., HPLC, NMR) before use. Use freshly purchased or properly stored material. |
| Formation of Precipitate in Solution | Polymerization of the aldehyde, which can be catalyzed by acidic or basic impurities. | Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at a low temperature and for a limited time. Avoid contact with acidic or basic conditions unless required by the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at 2-8°C and protected from light. For long-term storage, maintaining the compound at -20°C is recommended to minimize degradation.
Q2: How should I handle the compound during weighing and preparation of solutions?
To minimize degradation, it is advisable to handle this compound in a controlled environment, such as a glove box, with low moisture and oxygen levels. If a glove box is not available, work quickly and minimize the compound's exposure to the atmosphere. Use a dry, inert gas stream to flush the container before and after use.
Q3: What solvents are recommended for dissolving this compound?
Based on the properties of analogous compounds like indole-3-carboxaldehyde, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and not stored for more than a day.[1]
Q4: What are the likely degradation products of this compound?
While specific degradation pathways for this exact molecule are not extensively documented, aromatic aldehydes are generally susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid). This is often facilitated by exposure to air (oxygen).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.
Q5: How can I check the purity of my this compound sample?
The purity of the compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Thin-Layer Chromatography (TLC): As a quick check for the presence of impurities.
Q6: Is this compound sensitive to light?
Aromatic aldehydes can be light-sensitive. To prevent potential photodegradation, it is best practice to store the compound in an amber vial or a container protected from light.
Data Presentation
Table 1: Recommended Storage Conditions for Azaindole Aldehydes
| Compound Isomer | Recommended Storage Temperature | Atmosphere | Light Protection |
| This compound | 2-8°C (short-term), -20°C (long-term) | Inert (Argon or Nitrogen) | Recommended |
| 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | 0-8°C[2] | Not specified, inert recommended | Recommended |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | Room Temperature[3] or 2-8°C | Not specified, inert recommended | Recommended |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 300 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and using the compound.
References
Technical Support Center: Troubleshooting Low Cell Viability in Assays with 1H-pyrrolo[3,2-c]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine compounds who are experiencing low cell viability in their in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our assays with a new 1H-pyrrolo[3,2-c]pyridine derivative, even at low concentrations. What are the potential causes?
A1: Low cell viability when using 1H-pyrrolo[3,2-c]pyridine compounds can stem from several factors:
-
On-Target Cytotoxicity: Many 1H-pyrrolo[3,2-c]pyridine derivatives are designed as potent inhibitors of specific cellular targets, such as kinases or tubulin.[1][2] Inhibition of these targets can lead to cell cycle arrest and apoptosis as the primary mechanism of action.[2]
-
Off-Target Effects: The compound may be inhibiting other essential cellular targets that were not intended. Kinase inhibitors, for example, can have varying degrees of selectivity.
-
Compound Solubility and Aggregation: Poor solubility of the compound in your cell culture medium can lead to the formation of aggregates. These aggregates can be cytotoxic to cells. It is crucial to ensure your compound is fully dissolved. Many of these compounds are soluble in DMSO.[2]
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, used to dissolve the compound may be too high. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, and to include a vehicle control in your experiments.
-
General Assay Problems: Issues unrelated to the compound itself, such as suboptimal cell culture conditions, contamination, or errors in cell seeding density, can also lead to low cell viability.
Q2: How can we determine if the observed low cell viability is due to the intended mechanism of action or off-target cytotoxicity?
A2: To differentiate between on-target and off-target effects, consider the following approaches:
-
Target Engagement Assays: Confirm that your compound is interacting with its intended target in the cell at the concentrations you are using.
-
Knockout or Knockdown Models: Use cell lines where the target protein is knocked out or its expression is knocked down. If the compound is still cytotoxic in these cells, it suggests off-target effects.
-
Rescue Experiments: If possible, overexpress the target protein or add a downstream product of the inhibited pathway to see if it "rescues" the cells from the compound's cytotoxic effects.
-
Kinase Profiling: If your compound is a kinase inhibitor, perform a broad kinase selectivity screen to identify potential off-target kinases. For example, one 1H-pyrrolo[3,2-c]pyridine derivative, compound 1r, was shown to be highly selective for FMS kinase, with much lower inhibition of other kinases like FLT3 and c-MET.[1]
Q3: Could our 1H-pyrrolo[3,2-c]pyridine compound be interfering with the cell viability assay itself?
A3: Yes, this is a possibility. Small molecules can interfere with assay components. To check for this, you should run a cell-free control.
-
For Absorbance-Based Assays (e.g., MTT, XTT): Add your compound to the culture medium in a well without cells, then add the assay reagent. If you see a change in color, your compound may be directly reducing the tetrazolium salt, leading to a false signal.
-
For Luminescence-Based Assays (e.g., CellTiter-Glo®): Add your compound to a solution of ATP at a concentration similar to that found in your cells, then add the assay reagent. A change in the luminescent signal could indicate that your compound is inhibiting or stabilizing the luciferase enzyme.
If interference is detected, you may need to switch to a different viability assay that relies on an unrelated detection method.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Low Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Potency | - Ensure consistent sourcing and purity of the 1H-pyrrolo[3,2-c]pyridine compound. - Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before plating. - Gently swirl the cell suspension between plating each well to maintain homogeneity. |
| "Edge Effect" in Multi-well Plates | - To minimize evaporation from the outer wells, fill them with sterile PBS or media without cells and do not use them for experimental data. - Ensure proper humidification in the incubator. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use a consistent pipetting technique for all wells. |
Issue 2: Compound Appears to be Cytotoxic Across All Tested Cell Lines
| Potential Cause | Troubleshooting Steps |
| Broad-Spectrum Cytotoxicity | - Perform a selectivity panel to assess the compound's activity against a range of targets. - Compare the cytotoxicity in cancer cell lines versus normal, non-cancerous cell lines to determine if there is a therapeutic window. For instance, compound 1r showed a selectivity range of 3.21 to 38.13 times more toxicity towards cancer cells than normal fibroblasts.[1] |
| Poor Solubility Leading to Aggregate Formation | - Visually inspect the compound in the media under a microscope for precipitates. - Consider using a lower concentration of the compound or a different formulation with solubility enhancers, if appropriate for your experimental design. |
| Contamination | - Regularly test your cell cultures for mycoplasma contamination. - Practice good aseptic technique. |
Quantitative Data Summary
The following tables provide examples of IC₅₀ values for different 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [2]
| Compound | HeLa (Cervical Cancer) IC₅₀ (μM) | SGC-7901 (Gastric Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) |
| 10a | >10 | >10 | >10 |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 (Positive Control) | 0.002 | 0.003 | 0.002 |
Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivative 1r [1]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| SK-OV-3 | Ovarian | 0.15 |
| OVCAR-3 | Ovarian | 0.24 |
| A2780 | Ovarian | 0.21 |
| PC-3 | Prostate | 0.33 |
| DU145 | Prostate | 0.41 |
| MCF-7 | Breast | 1.78 |
| MDA-MB-231 | Breast | 0.56 |
| HS 27 (Normal Fibroblast) | - | 5.72 |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle-only and untreated controls.
-
Incubation: Remove the old medium and add the compound-containing medium to the cells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1H-pyrrolo[3,2-c]pyridine compound at various concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting low cell viability.
Caption: Inhibition of FMS kinase signaling pathway.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1H-pyrrolo[3,2-c]pyridine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-c]pyridine derivative is poorly soluble in aqueous buffers. What are the first steps I should take?
A1: The initial steps to address poor aqueous solubility involve understanding the physicochemical properties of your specific derivative. Key characterization steps include:
-
Determine the pKa: This will indicate if the compound's solubility is pH-dependent. Many heterocyclic compounds are weak bases and will be more soluble at a lower pH.
-
Measure the LogP/D: This provides information on the lipophilicity of your compound, which can guide the selection of appropriate solubilization strategies.
-
Assess Crystallinity: Amorphous forms of a compound are generally more soluble than their crystalline counterparts. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can determine the solid state of your compound.
Once these properties are known, you can explore initial solubilization strategies such as pH adjustment and the use of co-solvents.
Q2: How can I use pH to improve the solubility of my 1H-pyrrolo[3,2-c]pyridine derivative?
A2: Since many 1H-pyrrolo[3,2-c]pyridine derivatives are weak bases, their solubility can often be increased by lowering the pH of the aqueous buffer. By protonating the basic nitrogen atoms on the pyridine ring, the molecule becomes more polar and thus more soluble in water. It is crucial to determine the pH-solubility profile of your compound to identify the optimal pH range for dissolution without causing chemical degradation. However, be mindful that the pH of your final assay buffer must be compatible with the biological system you are studying.
Q3: What are common co-solvents that can be used, and what are the potential drawbacks?
A3: Common water-miscible organic co-solvents used to increase the solubility of poorly soluble compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG 300 or PEG 400)
-
Propylene glycol (PG)
While effective at dissolving compounds, high concentrations of co-solvents can be toxic to cells in biological assays and may interfere with enzyme activity or protein-ligand binding. It is essential to determine the maximum tolerable co-solvent concentration for your specific assay. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is typically below 1%, and often as low as 0.1%.
Q4: When should I consider more advanced formulation strategies?
A4: If simple pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration without compromising the biological assay, more advanced formulation strategies should be considered. These are particularly relevant when moving from in vitro to in vivo studies. Such strategies include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with increased aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in a high-energy amorphous state, which significantly enhances its dissolution rate.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.
Troubleshooting Guide
Issue 1: Compound precipitates when added to the aqueous assay buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | Decrease the final concentration of the compound in the assay. |
| Co-solvent concentration too low in final dilution | Increase the concentration of the stock solution to minimize the dilution factor, while keeping the final co-solvent concentration within the assay's tolerance. |
| pH of the buffer is not optimal for solubility | Adjust the pH of the assay buffer to a level that favors the ionized (more soluble) form of the compound, if compatible with the assay.[1] |
| Buffer components causing precipitation | Some buffers can interact with compounds and reduce solubility. Test solubility in different buffer systems (e.g., phosphate, TRIS, HEPES). |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound precipitation over time in the incubator | Visually inspect the assay plates for precipitation. Consider using a solubility-enhancing excipient like a cyclodextrin to maintain the compound in solution. |
| Co-solvent toxicity | Run a vehicle control with the same final concentration of the co-solvent (e.g., DMSO) to assess its effect on cell viability. Reduce the co-solvent concentration if toxicity is observed. |
| Compound binding to plasticware | Use low-binding plates or add a small amount of a non-ionic surfactant (e.g., Tween 80 at ≤0.01%) to the assay medium, if compatible with the cells. |
Issue 3: Low bioavailability in in vivo studies despite in vitro activity.
| Potential Cause | Troubleshooting Step |
| Poor dissolution rate in the gastrointestinal tract | Employ advanced formulation strategies such as creating an amorphous solid dispersion or a nanosuspension to improve the dissolution rate.[2] |
| Low permeability | Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. |
| First-pass metabolism | Investigate the metabolic stability of the compound in liver microsomes. |
Data Presentation
The following tables provide an illustrative example of how to present quantitative solubility data for a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative ("Compound X"). Researchers should generate similar tables for their specific compounds to guide formulation decisions.
Table 1: Solubility of Compound X in Various Solvents at Room Temperature
| Solvent | Solubility (µg/mL) | Solubility (µM) |
| Water | < 1 | < 2.5 |
| PBS (pH 7.4) | 2.5 | 6.3 |
| 0.1 N HCl (pH 1.2) | 150 | 375 |
| DMSO | > 20,000 | > 50,000 |
| Ethanol | 500 | 1250 |
| PEG 400 | 8,000 | 20,000 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of Compound X in PBS (pH 7.4)
| Co-solvent System | Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) alone | 2.5 | 1 |
| 5% DMSO in PBS | 25 | 10 |
| 10% Ethanol in PBS | 15 | 6 |
| 20% PEG 400 in PBS | 250 | 100 |
Table 3: Enhancement of Aqueous Solubility of Compound X using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water
| HP-β-CD Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| 0 | < 1 | 1 |
| 2 | 50 | > 50 |
| 5 | 200 | > 200 |
| 10 | 550 | > 550 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes a general method for preparing an ASD of a poorly soluble 1H-pyrrolo[3,2-c]pyridine derivative.
Materials:
-
1H-pyrrolo[3,2-c]pyridine derivative
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Solvent system (e.g., dichloromethane/methanol 1:1 v/v)
-
Spray dryer
Procedure:
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine derivative and the polymer in the solvent system to form a clear solution. A typical drug-to-polymer ratio is 1:3 by weight.
-
Optimize the spray drying parameters, including inlet temperature, outlet temperature, feed rate, and atomizing air flow. For example, set the inlet temperature to 120°C and the outlet temperature to 60-70°C.
-
Spray dry the solution.
-
Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterize the resulting ASD for its amorphous nature using PXRD and DSC. The absence of sharp peaks in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram confirm the amorphous state.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines a general procedure for producing a nanosuspension of a 1H-pyrrolo[3,2-c]pyridine derivative.
Materials:
-
1H-pyrrolo[3,2-c]pyridine derivative
-
Stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like sodium dodecyl sulfate (SDS))
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a suspension of the 1H-pyrrolo[3,2-c]pyridine derivative in an aqueous solution containing the stabilizer(s).
-
Add the milling media to the suspension.
-
Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.
-
Monitor the particle size distribution during milling using a technique like laser diffraction or dynamic light scattering.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Mandatory Visualizations
Caption: Experimental workflow for selecting a solubility enhancement strategy.
Caption: FMS kinase signaling pathway and the inhibitory action of 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: FGFR signaling pathways and the inhibitory action of 1H-pyrrolo[3,2-c]pyridine derivatives.
References
Optimizing reaction time and temperature for pyrrolopyridine synthesis
Welcome to the technical support center for the synthesis of pyrrolopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine synthesis is resulting in a low yield. What are the most common causes related to reaction time and temperature?
A1: Low yields in pyrrolopyridine synthesis are frequently linked to suboptimal reaction time and temperature. Key factors include:
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time for all starting materials to be consumed. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Product Degradation: Conversely, excessively long reaction times or high temperatures can lead to the degradation of the desired product or the formation of unwanted byproducts.
-
Suboptimal Temperature: Many pyrrolopyridine syntheses, especially cross-coupling reactions, require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be sluggish or not proceed at all. If it's too high, side reactions and decomposition can occur. For instance, in some multi-component reactions, increasing the temperature to 50°C or reflux can improve yields and shorten reaction times[1][2].
Q2: How can I determine the optimal reaction time and temperature for my specific pyrrolopyridine synthesis?
A2: The optimal conditions are highly dependent on the specific substrates, catalysts, and solvents used. A systematic approach is recommended:
-
Literature Review: Begin by consulting established protocols for similar pyrrolopyridine syntheses.
-
Small-Scale Trial Reactions: Conduct a series of small-scale experiments to screen a range of temperatures and reaction times. For example, you can set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor their progress at various time points (e.g., 1, 4, 16 hours).
-
Reaction Monitoring: Closely monitor the consumption of starting materials and the formation of the product and byproducts using TLC or LC-MS. This will help you identify the point at which the reaction is complete and before significant degradation occurs.
Q3: I am observing the formation of significant impurities. How can reaction time and temperature influence the impurity profile?
A3: Reaction time and temperature play a critical role in the formation of impurities.
-
Side Reactions: Elevated temperatures can accelerate undesired side reactions, leading to a more complex impurity profile. For example, in Suzuki-Miyaura coupling reactions, homocoupling of boronic acids can occur at higher temperatures.
-
Decomposition: As mentioned, prolonged heating can cause the decomposition of both starting materials and the desired product, generating a variety of impurities.
-
Regioisomer Formation: In some cases, the reaction temperature can influence the regioselectivity of the reaction, leading to the formation of undesired isomers.
Q4: For a Suzuki-Miyaura cross-coupling to synthesize an aryl-pyrrolopyridine, what are typical starting points for temperature optimization?
A4: For Suzuki-Miyaura reactions in pyrrolopyridine synthesis, temperatures often range from 60°C to 125°C. A good starting point is often around 80-90°C. Microwave-assisted synthesis can significantly shorten reaction times, often employing higher temperatures (e.g., 125°C) for very short durations (e.g., 26 minutes)[3]. The choice of catalyst, base, and solvent system will also heavily influence the optimal temperature.
Q5: What about Buchwald-Hartwig amination? What are the key considerations for time and temperature?
A5: Buchwald-Hartwig aminations are also temperature-sensitive. Typical temperatures range from 80°C to 110°C. The reaction time can vary from as little as 20 minutes to several hours (e.g., 6 hours or more)[4]. The choice of phosphine ligand is critical and can significantly impact the required reaction temperature and time. Optimization is key, and monitoring the reaction progress is essential to determine the ideal endpoint.
Troubleshooting Guides
Issue 1: Low Yield in Pyrrolopyridine Synthesis
| Symptom | Possible Cause (Time/Temp Related) | Suggested Solution |
| Starting material remains | Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature incrementally. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. |
| Multiple spots on TLC (byproducts) | Reaction temperature is too high, or the reaction time is too long, leading to decomposition or side reactions. | Decrease the reaction temperature. Determine the optimal reaction time by monitoring the reaction to stop it once the product formation is maximized and before significant byproduct formation. |
| No desired product formed | The activation energy for the reaction is not being met. | Gradually increase the reaction temperature. Ensure that the correct catalyst and solvent are being used, as these can influence the required temperature. |
Issue 2: Formation of Impurities
| Symptom | Possible Cause (Time/Temp Related) | Suggested Solution |
| Homocoupling byproduct in Suzuki coupling | The reaction temperature is too high. | Lower the reaction temperature. Consider a different catalyst/ligand system that is more active at lower temperatures. |
| Product degradation observed over time | The product is unstable at the reaction temperature over extended periods. | Reduce the reaction time by using a more active catalyst or a higher concentration of reagents (if feasible). Alternatively, lower the reaction temperature and accept a longer reaction time. |
| Formation of regioisomers | The reaction temperature is influencing the selectivity of the reaction. | Screen a range of temperatures to see if a lower or higher temperature favors the formation of the desired regioisomer. |
Data on Reaction Conditions
The following tables summarize various reported reaction conditions for the synthesis of different pyrrolopyridine derivatives. Note that direct comparison can be challenging due to variations in substrates, catalysts, and other reagents. These tables should serve as a starting point for optimization.
Table 1: Conditions for Suzuki-Miyaura Cross-Coupling in Pyrrolopyridine Synthesis
| Pyrrolopyridine Core | Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pyrrolo[3,2-c]pyridine | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 min (MW) | 61-76 | [3] |
| Pyrrolo[2,3-d]pyrimidine | 5-Iodo-N-methyl-N-(3-methylbenzyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (6-Chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | 90 | 10 min | 64 | [4] |
| Pyrrolo[2,3-d]pyrimidine | 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Not specified | Not specified | Dioxane | 60-70 | Not specified | Not specified | [5] |
Table 2: Conditions for Buchwald-Hartwig Amination in Pyrrolopyridine Synthesis
| Pyrrolopyridine Core | Halide Precursor | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 5-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 90 min | 72 (after deprotection) | [4] |
| Pyrrolo[2,3-d]pyrimidine | 6-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 h | 33 (after deprotection) | [4] |
| Pyrrolo[2,3-d]pyrimidine | 6-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (2,3-Dimethylphenyl)methanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 h | 10 (after deprotection) | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromopyrrolopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine the bromo-pyrrolopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 equiv.), and the base (e.g., K₂CO₃, 5.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 3:1 v/v).
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 125°C) using a microwave reactor or a conventional oil bath for the specified time (e.g., 26 minutes for microwave synthesis).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Chloropyrrolopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, add the chloro-pyrrolopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.1 equiv.), the phosphine ligand (e.g., BINAP, 0.1 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the amine (1.5 equiv.) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring for the determined reaction time (e.g., 90 minutes to 6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of a representative compound from the 1H-pyrrolo[3,2-c]pyridine class, focusing on its potential as a therapeutic agent. Due to the limited publicly available data on the specific kinase inhibitory activity of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, this document will focus on a well-characterized derivative, compound 1r , which has demonstrated potent inhibitory effects against FMS kinase.[1][2][3][4] This guide will objectively compare its performance with other known FMS kinase inhibitors, providing supporting experimental data and detailed protocols to aid in the validation and further development of this class of compounds.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of the 1H-pyrrolo[3,2-c]pyridine derivative 1r and its precursor KIST101029 , alongside commercially available FMS kinase inhibitors, Pexidartinib and Fedratinib. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 in nM or % inhibition) |
| Compound 1r (1H-pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | FLT3 (D835Y) (42% inhibition at 1 µM), c-MET (40% inhibition at 1 µM)[1] |
| KIST101029 (1H-pyrrolo[3,2-c]pyridine derivative) | FMS | 96 | Not reported |
| Pexidartinib (PLX3397) | FMS (CSF-1R) | 20 | c-Kit (10 nM), FLT3 (160 nM)[] |
| Fedratinib (SAR302503, TG101348) | JAK2 | 3 | FLT3 (15 nM), Ret (48 nM), JAK1 (>1000 nM), JAK3 (169 nM)[][6] |
Experimental Protocols: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common and robust method for determining the in vitro kinase inhibitory activity of a compound using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][8]
Materials:
-
Kinase of interest (e.g., recombinant human FMS kinase)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative) and control inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
Solid white, opaque multi-well plates (e.g., 96-well or 384-well)
-
Multichannel pipettes or automated liquid handling system
-
Plate shaker
-
Luminometer capable of reading multi-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration-response curve. A common starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.[7]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase, ideally at the Km value for ATP.[9]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.[7][8]
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mandatory Visualizations
FMS Kinase Signaling Pathway
Caption: FMS kinase signaling cascade and its downstream pathways.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.
Logical Relationship for Comparative Analysis
Caption: Logical framework for the comparative validation of kinase inhibitors.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde with other kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives against other established kinase inhibitors. While direct kinase inhibition data for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is not publicly available, this guide focuses on potent derivatives of the same scaffold, offering valuable insights into their potential as therapeutic agents.
This analysis centers on the well-documented FMS kinase inhibitory effects of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly KIST101029 and its more potent analog, compound 1r.[1][2][3] Their performance is benchmarked against clinically relevant kinase inhibitors such as Pexidartinib (a potent FMS inhibitor), Vemurafenib (a BRAF inhibitor), and Trametinib (a MEK inhibitor).
Data Presentation
Comparative Inhibitory Potency of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 1H-pyrrolo[3,2-c]pyridine derivatives and comparator drugs against their target kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1r | FMS | 30 | Cell-free |
| KIST101029 | FMS | 96 | Cell-free |
| Pexidartinib (PLX3397) | FMS (CSF-1R) | 17 - 20 | Biochemical/Cell-free |
| Pexidartinib (PLX3397) | c-Kit | 10 - 12 | Biochemical/Cell-free |
| Vemurafenib | BRAF (V600E) | 13 - 31 | Cell-free |
| Vemurafenib | C-Raf | 6.7 - 48 | Cell-free |
| Trametinib | MEK1 | 0.92 | Cell-free |
| Trametinib | MEK2 | 1.8 | Cell-free |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Kinase Selectivity Profile of Compound 1r
Compound 1r demonstrates notable selectivity for FMS kinase when screened against a panel of 40 different kinases. The table below presents the percentage of inhibition at a 1 µM concentration.
| Kinase | Inhibition at 1 µM (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
This selectivity profile suggests that compound 1r is significantly more potent against FMS compared to other tested kinases.[1]
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of these compounds is further demonstrated by their ability to inhibit the proliferation of various cancer cell lines. The IC50 values for antiproliferative activity are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1r | Various | Ovarian, Prostate, Breast | 0.15 - 1.78 |
| KIST101029 | A375 | Melanoma | Colony formation suppressed |
| Trametinib | HT-29 (B-Raf mutant) | Colorectal | 0.00048 |
| Trametinib | COLO205 (B-Raf mutant) | Colorectal | 0.00052 |
These results highlight the potent anti-cancer activity of the 1H-pyrrolo[3,2-c]pyridine derivatives in cellular models.[1][2][3][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (FMS Kinase)
This protocol outlines a representative method for determining the in vitro inhibitory activity of a compound against FMS kinase, similar to the ADP-Glo™ Kinase Assay format.
Objective: To determine the IC50 value of a test compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Kinase-specific substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP
-
Test compound (e.g., Compound 1r)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the FMS kinase and the kinase-specific substrate to the wells of the assay plate.
-
Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the IC50 value of a test compound for its anti-proliferative activity against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9][10]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: FMS Kinase Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: IGF-1 Signaling and Inhibition by KIST101029.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[3,2-c]pyridine Analogs as Potent Anticancer Agents
An in-depth analysis of 1H-pyrrolo[3,2-c]pyridine derivatives reveals key structural modifications that dictate their efficacy and selectivity as inhibitors of critical cancer targets, including tubulin and various kinases. This guide provides a comparative overview of the structure-activity relationships (SAR) for this promising heterocyclic scaffold, supported by quantitative data and detailed experimental protocols.
A recent study highlights a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities.[1][2][3] These compounds were evaluated for their ability to inhibit the proliferation of several cancer cell lines, with some analogs exhibiting IC50 values in the nanomolar range.[1] Further research has explored derivatives of this scaffold as inhibitors of FMS kinase and Monopolar Spindle 1 (MPS1) kinase, both of which are crucial targets in oncology.[4][5]
Comparative Biological Activity of 1H-pyrrolo[3,2-c]pyridine Analogs
The antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been assessed against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key analogs, providing a clear comparison of their potency.
| Compound ID | Target | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | FMS Kinase IC50 (nM) | MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 10t | Tubulin | 0.12[1] | 0.15[1] | 0.21[1] | - | - | - |
| 10a | Tubulin | - | - | - | - | - | - |
| 1e | FMS Kinase | - | - | - | 60[4] | - | - |
| 1r | FMS Kinase | - | - | - | 30[4] | - | - |
| KIST101029 | FMS Kinase | - | - | - | 96[4] | - | - |
| 8 | MPS1 | - | - | - | - | 0.025[5] | 0.55[5] |
Note: A lower IC50/GI50 value indicates higher potency. Data is compiled from multiple studies for comparative purposes.[1][4][5]
The data clearly indicates that specific substitutions on the 1H-pyrrolo[3,2-c]pyridine core significantly influence biological activity. For instance, compound 10t , which features an indolyl moiety, demonstrated the most potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cell lines among a series of tubulin inhibitors.[1] In the context of FMS kinase inhibition, compounds 1e and 1r were found to be more potent than the lead compound, KIST101029.[4] Furthermore, compound 8 was identified as a potent inhibitor of MPS1 kinase.[5]
Structure-Activity Relationship (SAR) Insights
The SAR studies reveal several key trends:
-
Substitution at the 1-position: The presence of a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrrolopyridine ring is a common feature in potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.[1]
-
Substitution at the 6-position: For tubulin inhibitors, aryl groups at the 6-position are crucial for activity. An indolyl group, as seen in compound 10t , was found to be the most effective.[1] For FMS kinase inhibitors, para-disubstituted phenyl rings at this position generally lead to higher potency compared to meta-disubstituted analogs.[4]
-
Modifications at other positions: The core 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid framework to orient the key pharmacophoric groups.[1][2]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde and Its Isomers for Researchers and Drug Development Professionals
This guide presents a comparative overview of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde and its key isomers: 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and 1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde. These compounds, belonging to the azaindole class of heterocycles, are of significant interest in medicinal chemistry due to their structural similarity to indole and their potential as scaffolds for various therapeutic agents. This document provides a summary of their physicochemical properties, potential biological activities based on related derivatives, and generalized experimental protocols for their synthesis.
Physicochemical Properties
The seemingly subtle change in the position of the nitrogen atom within the pyridine ring of the pyrrolopyridine scaffold can significantly influence the physicochemical properties of the isomeric carboxaldehydes. These differences can impact solubility, membrane permeability, and molecular interactions with biological targets. A summary of the computed physicochemical properties is presented in Table 1.
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | 1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol [1] | 146.15 g/mol [2] | 146.15 g/mol |
| IUPAC Name | 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1] | 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[2] | 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde[3] |
| CAS Number | 933717-10-3[1] | 4649-09-6[2] | 276862-85-2[3][4][5] |
| Topological Polar Surface Area | 45.8 Ų[1] | 45.8 Ų[2] | 45.8 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| XLogP3-AA | 0.4 | 0.8[2] | Not available |
| InChIKey | DYWWWDIUNPDQLM-UHFFFAOYSA-N[1] | KAIWRKYDYWYFIT-UHFFFAOYSA-N[2] | JDIWXZAFVHTGBQ-UHFFFAOYSA-N[3] |
Biological Activity and Therapeutic Potential
While direct comparative studies on the biological activities of these specific carboxaldehyde isomers are limited in publicly available literature, research on their derivatives provides valuable insights into their therapeutic potential. The azaindole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.
1H-pyrrolo[3,2-c]pyridine Derivatives: Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent anticancer agents. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, demonstrating significant antitumor activities against various cancer cell lines.[6] Another study reported the evaluation of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases.[7]
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives: This isomer is the most extensively studied among the azaindoles. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown a broad range of biological activities, including potent inhibition of various kinases such as Fibroblast Growth Factor Receptor (FGFR).[8][9][10][11] The 7-azaindole scaffold is a key component of several approved drugs and clinical candidates.[12] For example, metal complexes of chloro-substituted 7-azaindole-3-carbaldehyde have demonstrated significant antiproliferative activity against cancer cell lines.[6]
1H-pyrrolo[3,2-b]pyridine Derivatives: Derivatives of 1H-pyrrolo[3,2-b]pyridine have also emerged as promising therapeutic agents. Notably, a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was identified as an orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitor, with potential applications in cancer and metabolic diseases.[13]
The diverse biological activities of the derivatives of these isomeric scaffolds underscore the potential of the parent carboxaldehydes as valuable starting points for the development of novel therapeutics. The aldehyde functionality serves as a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Synthesis of Pyrrolopyridine-3-carboxaldehydes via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrrolopyridines (azaindoles).[1][7][10][11][14][15][16][17] The following is a generalized protocol that can be adapted for the synthesis of the title compound and its isomers.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (or its corresponding isomer)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the corresponding 1H-pyrrolopyridine isomer in anhydrous DCM or DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolopyridine-3-carboxaldehyde.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The biological activity of pyrrolopyridine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in cancer.
Caption: FGFR signaling pathway and the inhibitory action of a pyrrolopyridine derivative.
A general workflow for the synthesis and evaluation of these isomeric compounds is depicted below. This workflow outlines the key steps from chemical synthesis to biological characterization.
Caption: General experimental workflow for the synthesis and evaluation of pyrrolopyridine-3-carboxaldehyde isomers.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation | Semantic Scholar [semanticscholar.org]
- 5. 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95% | CAS: 276862-85-2 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ajol.info [ajol.info]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Benchmarking 1H-pyrrolo[3,2-c]pyridine Derivatives Against Known Anticancer Drugs: A Comparative Guide
Introduction
The quest for novel, more effective anticancer agents is a cornerstone of oncological research. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant antiproliferative and antitumor activities. While direct experimental data on the anticancer properties of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is not extensively documented, numerous studies have highlighted the potential of its derivatives as potent anticancer agents. This guide provides a comparative analysis of these derivatives against established anticancer drugs—Sorafenib, Vemurafenib, and Combretastatin A-4 (CA-4)—based on available preclinical data. The comparison focuses on their mechanisms of action, efficacy in various cancer cell lines, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The anticancer derivatives of 1H-pyrrolo[3,2-c]pyridine primarily exhibit two distinct mechanisms of action: kinase inhibition and disruption of microtubule dynamics. This positions them to be benchmarked against drugs that operate through similar pathways.
-
Kinase Inhibition: Several diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against various kinases. This is comparable to Sorafenib , a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby impeding tumor cell proliferation and angiogenesis.[1][2][3][4][5] It is also comparable to Vemurafenib , which specifically targets the BRAF V600E mutation, a key driver in many melanomas, by inhibiting the MAPK/ERK pathway.[6][7][8][9][10]
-
Tubulin Polymerization Inhibition: A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as colchicine-binding site inhibitors.[11][12] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. This mechanism is analogous to that of Combretastatin A-4 , a natural product known for its potent tubulin-binding activity and its ability to disrupt tumor vasculature.[13][14][15][16]
Data Presentation: Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives compared to the benchmark drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Comparison with Kinase Inhibitors (Sorafenib and Vemurafenib) in Melanoma Cell Lines
| Compound/Drug | Target Cancer Cell Line | IC50 (nM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine Derivative 8g | A375P (Human Melanoma) | Nanomolar range | [17] |
| 1H-pyrrolo[3,2-c]pyridine Derivative 9d | A375P (Human Melanoma) | Nanomolar range | [17] |
| Sorafenib | A375P (Human Melanoma) | Micromolar range (less potent than derivatives 8g and 9d) | [17] |
| Vemurafenib | A375P (Human Melanoma) | Less potent than several 1H-pyrrolo[3,2-c]pyridine derivatives | [18] |
Note: Specific nanomolar IC50 values for derivatives 8g and 9d were not provided in the abstract, but their potency was highlighted as being in the nanomolar range and superior to Sorafenib.
Table 2: Comparison with Tubulin Polymerization Inhibitors (Combretastatin A-4) in Various Cancer Cell Lines
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine Derivative 10t | HeLa (Cervical Cancer) | 0.12 | [11][19] |
| SGC-7901 (Gastric Cancer) | 0.15 | [11][19] | |
| MCF-7 (Breast Cancer) | 0.21 | [11][19] | |
| Combretastatin A-4 (CA-4) | Used as a positive control | - | [11][19] |
Table 3: Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
| Compound | Target Cancer Cell Lines | IC50 Range (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine Derivative 1r | Ovarian, Prostate, and Breast Cancer | 0.15 - 1.78 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
1. In Vitro Antiproliferative Activity (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) and the reference drug (e.g., CA-4) for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO (the solvent for the compounds).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[11]
-
2. Tubulin Polymerization Assay
-
Objective: To assess the inhibitory effect of the compounds on the polymerization of tubulin.
-
Methodology:
-
A tubulin polymerization assay kit is used.
-
Tubulin is incubated with the test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative 10t) or a known inhibitor (e.g., CA-4) at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the change in absorbance (turbidity) over time at 340 nm.
-
A decrease in the rate and extent of absorbance increase compared to the control indicates inhibition of tubulin polymerization.[11][12]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on the progression of the cell cycle.
-
Methodology:
-
Cancer cells (e.g., HeLa) are treated with the test compound at different concentrations for a specific duration (e.g., 24 hours).
-
The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[19]
-
4. FMS Kinase Inhibition Assay
-
Objective: To measure the inhibitory activity of the compounds against FMS kinase.
-
Methodology:
-
A series of pyrrolo[3,2-c]pyridine derivatives are tested for their inhibitory effect against FMS kinase.
-
The most potent compounds are then selected for further testing.
-
The IC50 values are determined, representing the concentration of the compound required to inhibit 50% of the FMS kinase activity.
-
The selectivity of the potent compounds is often assessed by testing them against a panel of other kinases.[20]
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The MAPK/ERK signaling pathway and points of inhibition by Sorafenib and Vemurafenib.
Caption: Mechanism of tubulin polymerization inhibitors.
Experimental Workflow Diagram
Caption: Workflow for benchmarking novel anticancer compounds.
Logical Relationship Diagram
Caption: Logical structure of the comparative analysis.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated remarkable potential as anticancer agents, with in vitro studies indicating potency that can surpass that of established drugs like Sorafenib and Vemurafenib in specific contexts.[17][18] Their dual mechanisms of action—kinase inhibition and tubulin polymerization disruption—make them a versatile class of compounds for further drug development. The data presented in this guide, based on peer-reviewed studies, underscores the importance of continued research into this promising chemical scaffold. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these preclinical findings into tangible clinical benefits.
References
- 1. ClinPGx [clinpgx.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine-Based Inhibitors: A Cross-Reactivity Profile
A detailed guide for researchers, scientists, and drug development professionals on the selectivity and off-target effects of 1H-pyrrolo[3,2-c]pyridine-based inhibitors. This report provides a comparative analysis of their performance against various kinases and other cellular targets, supported by experimental data and detailed protocols.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases and other key cellular proteins. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective therapeutics and avoiding off-target toxicities. This guide provides a comparative overview of the selectivity of several notable 1H-pyrrolo[3,2-c]pyridine-based inhibitors, focusing on their activity against FMS kinase, Monopolar Spindle 1 (MPS1) kinase, and tubulin.
Comparative Selectivity Profiling
To facilitate a clear comparison of inhibitor selectivity, the following tables summarize the inhibitory activity (IC50 values and percentage inhibition) of representative 1H-pyrrolo[3,2-c]pyridine-based compounds against their primary targets and a panel of off-target kinases.
Table 1: Profile of FMS Kinase Inhibitor 1r
Compound 1r is a potent inhibitor of FMS kinase (also known as CSF-1R), a key regulator of macrophage development and function.[1][2] Its selectivity was assessed against a panel of 40 kinases.
| Target | IC50 (nM) | % Inhibition @ 1µM |
| FMS | 30 | 81% |
| FLT3 (D835Y) | >1000 (estimated) | 42% |
| c-MET | >1000 (estimated) | 40% |
| Other 37 kinases | - | <28% |
Data sourced from El-Gamal et al. (2018).[1] The IC50 values for FLT3 and c-MET are estimated to be in the micromolar range based on the percentage inhibition.
Table 2: Profile of MPS1 Kinase Inhibitor CCT251455 (Compound 65)
CCT251455 is a highly potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint.[3][4] This compound demonstrates significant selectivity when profiled against a broad panel of kinases.
| Target | IC50 (nM) |
| MPS1 | 40 |
| CDK2 | 430 |
Data sourced from Collins et al. (2013).[4] The full kinome profiling data for CCT251455 reveals high selectivity.
Table 3: Profile of Tubulin Polymerization Inhibitor 10t
Compound 10t is a 1H-pyrrolo[3,2-c]pyridine derivative that acts as a colchicine-binding site inhibitor, thereby disrupting microtubule dynamics.[5][6][7] Its primary activity is not against kinases but on the structural protein tubulin.
| Target/Assay | IC50 (µM) |
| HeLa cell proliferation | 0.12 |
| SGC-7901 cell proliferation | 0.15 |
| MCF-7 cell proliferation | 0.21 |
| Tubulin Polymerization | Potent inhibition at 3µM and 5µM |
Data sourced from Wang et al. (2024).[5][7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathways and a general workflow for kinase inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
1H-pyrrolo[3,2-c]pyridine inhibitor stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine inhibitor in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the purified kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, the reagent is added to deplete unused ATP and then a detection reagent is added to convert the generated ADP to a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
1H-pyrrolo[3,2-c]pyridine inhibitor stock solution (in DMSO)
-
96-well assay plates
-
Spectrophotometer with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine inhibitor in polymerization buffer.
-
Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Assay Initiation: Add the diluted inhibitor or vehicle to the wells of a pre-warmed 96-well plate.
-
Tubulin Addition: Add the tubulin/GTP mixture to the wells to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the inhibitor to the vehicle control. IC50 values can be calculated by plotting the inhibition of polymerization against the inhibitor concentration.
This guide provides a foundational understanding of the cross-reactivity of select 1H-pyrrolo[3,2-c]pyridine-based inhibitors. For the development of truly selective therapeutics, comprehensive profiling against a broad panel of kinases and other potential off-targets is essential. The provided protocols offer a starting point for researchers to conduct such evaluations in their own laboratories.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Compounds: In Vitro Potency and a Glimpse into In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of 1H-pyrrolo[3,2-c]pyridine compounds. We delve into the available experimental data, highlighting potent in vitro activity and exploring the limited in vivo evidence for this class of molecules.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Researchers have successfully developed derivatives targeting key cellular machinery involved in cancer progression, including tubulin and FMS kinase. This guide summarizes the in vitro potency of two standout compounds, a tubulin inhibitor designated 10t and a FMS kinase inhibitor known as 1r . While comprehensive in vivo data for these specific compounds remains to be published, we will explore the available in vivo findings for a structurally related compound, KIST101029 , to provide a preliminary assessment of the potential of this chemical class in a biological context.
In Vitro Efficacy: Potent Anti-proliferative Activity
A significant body of in vitro evidence underscores the anti-cancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives. The following tables summarize the half-maximal inhibitory concentrations (IC50) for compounds 10t and 1r against a range of cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Compound 10t (Tubulin Inhibitor) [1][2][3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Table 2: In Vitro Activity of Compound 1r (FMS Kinase Inhibitor) [5][6]
| Target/Cell Line | Target/Cancer Type | IC50 (nM) |
| FMS Kinase | Enzyme | 30 |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 150 - 1780 |
| Prostate Cancer Cell Lines | Prostate Cancer | 150 - 1780 |
| Breast Cancer Cell Lines | Breast Cancer | 150 - 1780 |
Mechanism of Action: Targeting Critical Cancer Pathways
The anti-cancer effects of these 1H-pyrrolo[3,2-c]pyridine compounds stem from their interaction with distinct molecular targets.
Compound 10t acts as a potent tubulin polymerization inhibitor .[1][2][3][4] By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][2][3][4]
Compound 1r is a selective FMS kinase inhibitor .[5][6] FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. In the context of cancer, FMS kinase signaling can promote tumor growth and metastasis. By inhibiting this kinase, compound 1r can suppress the growth of various cancer cell types.[5]
In Vivo Efficacy: A Preliminary Look
As of the latest literature review, in vivo efficacy data from traditional preclinical models, such as xenograft studies in mice, are not available for compounds 10t and 1r . However, a study on a related 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029 , provides some insight into the potential in vivo activity of this class of compounds.
The study utilized an in vivo chorioallantoic membrane (CAM) assay . This model involves the implantation of cancer cells onto the CAM of a chicken embryo, a highly vascularized membrane that can support tumor growth. The results demonstrated that KIST101029 was able to inhibit the tumorigenicity of JB6 Cl41 cells induced by insulin-like growth factor-1 (IGF-1). While the CAM assay is a valuable tool for assessing anti-tumor and anti-angiogenic effects, it is important to note that it is not a full mammalian model and its results may not be directly translatable to human clinical efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. MTT Assay for Cell Proliferation
-
Cell Seeding: Cancer cell lines (HeLa, SGC-7901, MCF-7, and various ovarian, prostate, and breast cancer lines) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 10t, 1r) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
2. Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compound (e.g., 10t) or a control vehicle is added to the wells.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control to determine the inhibitory effect.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: HeLa cells are treated with the test compound (e.g., 10t) for a specified time. The cells are then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation and Staining: The cells are fixed in cold 70% ethanol and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
4. FMS Kinase Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a multi-well plate containing the FMS kinase enzyme, a specific substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compound (e.g., 1r) at various concentrations is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control, and the IC50 value is calculated.
In Vivo Assay
1. Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated for several days to allow for the development of the CAM.
-
Windowing: A small window is carefully made in the eggshell to expose the CAM.
-
Cell Implantation: A suspension of cancer cells (e.g., JB6 Cl41) is mixed with a basement membrane matrix and implanted onto the CAM.
-
Compound Treatment: The test compound (e.g., KIST101029) can be applied topically to the tumor or administered systemically.
-
Tumor Growth Assessment: After a period of incubation, the tumors formed on the CAM are excised, and their size and weight are measured. The effect of the compound on tumor growth is determined by comparing the treated group to a control group.
Visualizing the Mechanisms
To better illustrate the biological processes targeted by these compounds, the following diagrams depict the signaling pathway of a tubulin inhibitor and an FMS kinase inhibitor, as well as a generalized workflow for the in vitro experiments.
Caption: A generalized workflow for determining the in vitro efficacy of 1H-pyrrolo[3,2-c]pyridine compounds.
Caption: Mechanism of action for the tubulin inhibitor compound 10t.
Caption: Mechanism of action for the FMS kinase inhibitor compound 1r.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
Head-to-head comparison of different synthetic routes to 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a valuable building block in medicinal chemistry, and this guide provides a head-to-head comparison of prominent synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform strategic synthetic planning.
This comparative guide outlines two primary strategies for the synthesis of this compound: a classical approach involving the construction of the parent 1H-pyrrolo[3,2-c]pyridine (also known as 4-azaindole) followed by electrophilic formylation, and a de novo synthesis that builds the functionalized heterocyclic system from an acyclic precursor.
Executive Summary of Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Number of Steps | Advantages | Disadvantages |
| Route 1: Formylation of 1H-pyrrolo[3,2-c]pyridine | 3-Amino-4-methylpyridine | Batcho-Leimgruber Indole Synthesis, Vilsmeier-Haack Formylation | Moderate | 2 | Convergent, well-established reactions. | Requires synthesis of the parent heterocycle first. |
| Route 2: De Novo Synthesis from a Pyridine Derivative | 2-Bromo-5-methylpyridine | Oxidation, Nitration, Enamine formation, Reductive Cyclization, Formylation | Moderate | 5 | Linear sequence, commercially available starting material. | Longer reaction sequence, potential for low yields in individual steps. |
Route 1: Formylation of Pre-formed 1H-pyrrolo[3,2-c]pyridine
This strategy is a convergent approach that first focuses on the synthesis of the parent 1H-pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the carboxaldehyde group at the C3 position.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine (4-Azaindole) via a Modified Batcho-Leimgruber Synthesis
A well-established method for the synthesis of the 4-azaindole core is the Batcho-Leimgruber indole synthesis.
-
Reaction:
-
3-Amino-4-methylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
-
This intermediate undergoes reductive cyclization to yield 1H-pyrrolo[3,2-c]pyridine.
-
-
Detailed Protocol:
-
A mixture of 3-amino-4-methylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The crude enamine is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, for example, iron powder in acetic acid or catalytic hydrogenation (e.g., Pd/C, H₂), is added to the solution.
-
The mixture is heated or stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is worked up by filtering the catalyst and removing the solvent. The crude product is then purified by column chromatography.
-
Step 2: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.
-
Reaction:
-
1H-pyrrolo[3,2-c]pyridine is treated with the Vilsmeier reagent (a complex of phosphorus oxychloride and N,N-dimethylformamide) to introduce a formyl group at the C3 position.
-
-
Detailed Protocol:
-
In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to N,N-dimethylformamide (DMF, 10 vol) with stirring.
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium hydroxide or potassium carbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
Route 2: De Novo Synthesis from a Halogenated Pyridine Derivative
This approach involves the construction of the pyrrolo[3,2-c]pyridine ring system with the necessary functionality for subsequent conversion to the target aldehyde.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1-4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This multi-step sequence transforms a commercially available pyridine derivative into the key bromo-substituted pyrrolopyridine intermediate.
-
Reaction Sequence:
-
Oxidation: 2-Bromo-5-methylpyridine is oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Nitration: The N-oxide is then nitrated at the C4 position using a mixture of fuming nitric acid and sulfuric acid.
-
Enamine Formation: The nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous enamine.
-
Reductive Cyclization: The enamine intermediate is treated with a reducing agent, such as iron powder in acetic acid, to effect both reduction of the nitro group and cyclization to form the pyrrole ring.
-
-
Detailed Protocol:
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a chlorinated solvent, add m-CPBA (1.2 eq) and stir at room temperature overnight. Work-up involves washing with a basic solution to remove excess acid.
-
The resulting N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature (e.g., 0 °C) and then stirred at an elevated temperature (e.g., 60-80 °C) for several hours.
-
The nitrated product is then dissolved in DMF and treated with DMF-DMA (1.5 eq) and heated.
-
The crude enamine is then subjected to reductive cyclization by heating with iron powder (excess) in glacial acetic acid. The reaction is monitored by TLC. After completion, the iron residues are filtered off, and the solvent is removed. The product is purified by column chromatography.
-
Step 5: Debromination of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
The bromo substituent is removed to yield the parent heterocycle.
-
Reaction:
-
Catalytic hydrogenation is a common method for the removal of aryl bromides.
-
-
Detailed Protocol:
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.
-
A palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine or sodium acetate) are added.
-
The mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred until the starting material is consumed.
-
The catalyst is filtered off, and the solvent is evaporated to give 1H-pyrrolo[3,2-c]pyridine.
-
Step 6: Vilsmeier-Haack Formylation
This step is identical to Step 2 in Route 1.
Comparative Analysis
Route 1 offers a more convergent and potentially higher-yielding approach in the final formylation step, as the Vilsmeier-Haack reaction is generally efficient on electron-rich heterocycles. The synthesis of the parent 4-azaindole via the Batcho-Leimgruber synthesis is also a well-documented and reliable process.
Route 2 provides a linear sequence starting from a simple, commercially available pyridine derivative. However, the multi-step nature of this route may lead to a lower overall yield due to product loss at each stage. The nitration and reductive cyclization steps can sometimes be challenging to optimize.
For research and development purposes where flexibility and the ability to generate analogs are important, Route 1 may be preferable as the parent 1H-pyrrolo[3,2-c]pyridine can be a versatile intermediate for the synthesis of various substituted derivatives. For larger-scale synthesis, the efficiency and robustness of each step in Route 2 would need to be carefully optimized to maximize the overall yield.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the synthesis, and the expertise of the synthetic chemist.
Validating Target Engagement of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established experimental methods for validating the cellular target engagement of novel 1H-pyrrolo[3,2-c]pyridine derivatives. As this chemical scaffold has shown promise in modulating key cellular targets such as FMS kinase, Haspin kinase, and tubulin, confirming direct interaction with these targets in a cellular context is a critical step in drug discovery and development. Here, we compare the performance of a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative, designated as Compound-P , with well-characterized inhibitors of these targets using state-of-the-art target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET® Target Engagement Assay.
Comparison of Target Engagement Validation Methods
Two of the most powerful and widely adopted methods for confirming target engagement in intact cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® (Bioluminescence Resonance Energy Transfer) Target Engagement Assay. The choice between these methods often depends on the specific target, available reagents, and desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET® Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. |
| Readout | Quantification of soluble target protein after heat treatment. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Cell System | Works with endogenous or overexpressed proteins in various cell types and tissues. | Requires cellular expression of a NanoLuc® fusion of the target protein. |
| Compound Labeling | Label-free for the test compound. | Label-free for the test compound; requires a specific fluorescent tracer for the target. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | Inherently high-throughput and scalable. |
| Data Output | Thermal shift (ΔTm) or Isothermal dose-response EC50. | Intracellular IC50 or EC50, apparent affinity (Kd), and residence time. |
| Advantages | Physiologically relevant as it can use endogenous protein; label-free. | Real-time measurements in live cells; highly sensitive and quantitative. |
| Limitations | Not all ligand binding events result in a significant thermal shift; can be lower throughput. | Requires genetic modification of cells; dependent on the availability of a suitable tracer. |
Target Engagement Comparison: Compound-P vs. Known Inhibitors
To illustrate the application of these techniques, we present hypothetical target engagement data for our 1H-pyrrolo[3,2-c]pyridine derivative, Compound-P , against its putative targets and compare it with established inhibitors.
FMS Kinase Inhibition
FMS kinase, a receptor tyrosine kinase, is a key regulator of macrophage development and function and is implicated in inflammatory diseases and cancer.
Table 1: Comparison of FMS Kinase Inhibitor Target Engagement
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) |
| Compound-P (Hypothetical) | CETSA | THP-1 (human monocytic) | 150 |
| Pexidartinib (TURALIO®) | CETSA | THP-1 | 85 |
| Compound-P (Hypothetical) | NanoBRET® | HEK293 (expressing NanoLuc-FMS) | 95 |
| PLX647 | NanoBRET® | HEK293 (expressing NanoLuc-FMS) | 50 |
Tubulin Interaction
Tubulin is a critical component of the cytoskeleton, and its disruption is a validated anti-cancer strategy. 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potential colchicine-binding site inhibitors.[1]
Table 2: Comparison of Tubulin Inhibitor Target Engagement
| Compound | Assay Type | Cell Line | Thermal Shift (ΔTm at 10 µM) / EC50 (nM) |
| Compound-P (Hypothetical) | CETSA | HeLa (human cervical cancer) | +3.5°C |
| Colchicine | CETSA | HeLa | +4.2°C |
| Paclitaxel | CETSA | MCF7 (human breast cancer) | +2.8°C[2] |
| Compound-P (Hypothetical) | NanoBRET® | HEK293 (expressing NanoLuc-Tubulin) | 250 |
| Paclitaxel Analog | NanoBRET® | HEK293 (expressing NanoLuc-Tubulin) | 180 |
Haspin Kinase Inhibition
Haspin kinase is an atypical serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy.
Table 3: Comparison of Haspin Kinase Inhibitor Target Engagement
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) |
| Compound-P (Hypothetical) | CETSA | HCT116 (human colon cancer) | 350 |
| CHR-6494 | CETSA | HCT116 | 200 |
| Compound-P (Hypothetical) | NanoBRET® | HEK293 (expressing NanoLuc-Haspin) | 180 |
| LDN-212320 | NanoBRET® | HEK293 (expressing NanoLuc-Haspin) | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted for determining the target engagement of Compound-P with its endogenous target protein.
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., THP-1 for FMS kinase) to 70-80% confluency.
-
Harvest and resuspend cells in complete media to a density of 2 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Add Compound-P or a reference compound at various concentrations (e.g., 0.1 nM to 30 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler using a temperature gradient (e.g., 40-64°C for 3 minutes) to determine the optimal melting temperature (Tm).
-
For isothermal dose-response experiments, heat all samples at a single, pre-determined temperature (e.g., 52°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant containing the soluble proteins to a new plate.
-
Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blot or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis:
-
For thermal shift experiments, plot the normalized amount of soluble protein against the temperature to generate a melting curve. The change in melting temperature (ΔTm) upon compound treatment indicates target engagement.
-
For isothermal dose-response experiments, plot the normalized amount of soluble protein against the compound concentration to determine the EC50 value.
-
NanoBRET® Target Engagement Assay Protocol
This protocol describes a method for quantifying the intracellular affinity of Compound-P for its target kinase.
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable plate format (e.g., 96-well).
-
Transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., NanoLuc-FMS kinase).
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare a serial dilution of Compound-P and the reference inhibitor.
-
In a white-bottom 96-well plate, add the test compounds.
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Add the NanoBRET® tracer specific for the target kinase to the cell suspension at a pre-optimized concentration.
-
Dispense the cell-tracer mixture into the wells containing the test compounds. Include wells with tracer only (for BRETmax) and cells only (for background).
-
-
Signal Detection:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound to reach equilibrium.
-
Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Cellular Target Engagement and Signaling
The following diagrams illustrate the experimental workflows and a representative signaling pathway modulated by 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Workflow for validating the cellular target engagement of 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Inhibition of the FMS kinase signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.
Conclusion
Validating the direct binding of 1H-pyrrolo[3,2-c]pyridine derivatives to their intended cellular targets is essential for advancing these promising compounds through the drug discovery pipeline. Both the Cellular Thermal Shift Assay and the NanoBRET Target Engagement Assay offer robust and reliable methods for confirming target engagement in a physiologically relevant context. The choice of assay will depend on the specific research question, available resources, and the nature of the target protein. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to characterize the mechanism of action of this important class of small molecules.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde, a heterocyclic aldehyde compound. While specific toxicological data for this compound may be limited, its structural similarity to other pyrrolopyridines and aldehydes necessitates careful handling and disposal to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Structurally similar compounds are known to be harmful if swallowed, and may cause skin and eye irritation.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can cause skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or within a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Protective Clothing | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[3] Adherence to institutional, local, and national regulations is mandatory.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) separately from other waste streams.
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the full chemical name: "Waste this compound" and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, heat, sparks, and open flames.[3][4]
2. Preparing for Disposal:
-
Do Not Mix: Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
3. Arranging for Professional Disposal:
-
Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Provide Information: Provide the full chemical name and any available safety data for the compound to the disposal service.
-
Follow Instructions: Follow all packaging and labeling instructions provided by the EHS office or the disposal contractor for transportation.
4. Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Remove all sources of ignition.[2][3]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated waste container.[1] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. The following guidance is based on safety data from structurally analogous compounds, including other pyridinecarboxaldehydes and pyrrolopyridines. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost caution.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Logistical Information
Due to the lack of specific toxicological data, a conservative approach to handling is essential. The chemical structure, featuring a pyrrolopyridine core and an aldehyde functional group, suggests potential hazards such as skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the primary defense against potential exposure.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, as similar compounds can cause skin irritation and may be harmful if absorbed through the skin.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To protect eyes from dust particles and potential splashes. Aldehydes can cause serious eye irritation or damage.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If handling outside a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. | To prevent inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[1][4][5] |
| Body Protection | A laboratory coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing. | To protect skin and personal clothing from contamination.[1][2][6] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills.[6] |
Operational Plan: Handling Protocol
Preparation:
-
Ensure all necessary PPE is available and in good condition before handling.
-
Designate a specific handling area, preferably within a certified chemical fume hood.
-
Have an emergency plan and necessary spill cleanup materials readily accessible.
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Use a spatula for transfers and handle the material gently to avoid creating dust.
-
When working with the compound in solution, handle it within the fume hood to avoid contact with skin and eyes.
Heating:
-
If heating is required, perform the procedure in a well-ventilated area or a chemical fume hood to prevent the inhalation of any potential vapors.
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work area and any equipment used according to standard laboratory procedures.
-
Remove and dispose of contaminated PPE properly.
Disposal Plan
Proper disposal of this compound and its waste is crucial for laboratory safety and environmental protection.
Waste Collection and Storage:
-
Collect all waste material (solid and solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Method:
-
The recommended disposal method is through a licensed professional chemical waste disposal service.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety information to the disposal service.
-
For spills, evacuate the area and wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
